3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
Description
BenchChem offers high-quality 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-2,4,6,10H,3,5H2 |
InChI Key |
BWFGNDMFZPDNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=C1C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Pharmacological Profiling and Synthetic Methodologies of 3-(3-Pyridyl)-2-Pyrazoline Derivatives
Executive Summary
The 2-pyrazoline scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a five-membered nitrogen heterocycle with a single endocyclic double bond. When functionalized with a 3-pyridyl moiety at the C3 position, the resulting 3-(3-pyridyl)-2-pyrazoline derivatives exhibit a profound expansion in pharmacological utility. This in-depth technical guide explores the synthetic causality, structural validation, and mechanistic pathways of these derivatives. By acting as versatile ligands for transition metals and highly selective enzyme inhibitors, these compounds are driving innovations in photodynamic therapy (PDT), neuropharmacology, and antimicrobial resistance.
Chemical Space & Pharmacophore Rationale
The strategic placement of a pyridine ring at the C3 position of the 4,5-dihydro-1H-pyrazole (pyrazoline) core creates a synergistic pharmacophore.
-
Electronic Modulation: The electron-withdrawing nature of the 3-pyridyl group alters the electron density across the pyrazoline ring. This specific electronic distribution is critical for frontier molecular orbital (HOMO/LUMO) interactions with target enzymes[1].
-
Metal Coordination: The nitrogen atom on the pyridine ring, combined with the pyrazoline nitrogens, creates a potent multidentate ligand system. This enables the formation of stable, highly distorted heteroleptic complexes with transition metals like Ruthenium(II), Copper(II), and Silver(I), which are pivotal for generating reactive oxygen species (ROS) in oncological phototherapy[2].
-
Hydrogen Bonding: The pyridyl nitrogen acts as a strong hydrogen-bond acceptor, a crucial factor for anchoring the molecule within the active sites of monoamine oxidase (MAO) enzymes and bacterial cell wall synthesis proteins[3].
Self-Validating Synthetic Methodologies
The most robust and widely employed method for synthesizing 3-(3-pyridyl)-2-pyrazolines is the cyclocondensation of 3-pyridyl chalcones with hydrazine derivatives. The following protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of the final cyclization.
Protocol: Synthesis of 3-(3-Pyridyl)-5-Aryl-4,5-Dihydro-1H-Pyrazole
Phase 1: Base-Catalyzed Claisen-Schmidt Condensation (Chalcone Formation)
-
Reagents: Equimolar amounts (10 mmol) of 3-acetylpyridine and an appropriate aryl aldehyde.
-
Procedure: Dissolve the reagents in 20 mL of absolute ethanol. Place the reaction flask in an ice bath (0–5 °C). Dropwise, add 10 mL of a 10% aqueous NaOH solution under continuous magnetic stirring.
-
Causality: The base deprotonates the
-carbon of 3-acetylpyridine, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the aryl aldehyde. Subsequent dehydration yields the -unsaturated ketone (chalcone). -
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the starting materials disappear. The chalcone must be recrystallized from ethanol to prevent side reactions in Phase 2.
Phase 2: Intramolecular Cyclocondensation
-
Reagents: 3-pyridyl chalcone (5 mmol), hydrazine hydrate (80%, 15 mmol), and glacial acetic acid (catalytic, 2-3 drops).
-
Procedure: Dissolve the chalcone in 15 mL of ethanol. Add the hydrazine hydrate and acetic acid. Reflux the mixture at 80 °C for 6–8 hours.
-
Causality: Hydrazine acts as a bis-nucleophile. The primary amine undergoes a Michael addition at the
-carbon of the chalcone. The catalytic acid activates the carbonyl group, facilitating the intramolecular attack by the secondary nitrogen, followed by dehydration to close the 5-membered pyrazoline ring[1].
Phase 3: Structural Validation (NMR Diagnostics)
-
Mechanism of Validation: The success of the cyclization is definitively proven by
H-NMR spectroscopy. The protons at the C4 and C5 positions of the newly formed pyrazoline ring are diastereotopic, forming a rigid ABX (or AMX) spin system. -
Expected Output: Look for three distinct double doublets (dd) in the region of 3.5–6.0 ppm. This splitting pattern confirms both the ring closure and the exact positioning of the
double bond[4].
Figure 1: Synthetic workflow and downstream metallo-complexation of 3-(3-pyridyl)-2-pyrazoline.
Pharmacological Profiling & Mechanisms of Action
Neurotherapeutics: Monoamine Oxidase (MAO) Inhibition
Trisubstituted 2-pyrazoline derivatives function as highly potent and selective inhibitors of monoamine oxidase (MAO) enzymes[3]. MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters (serotonin, dopamine, norepinephrine).
Mechanistic Causality: The 3-pyridyl-2-pyrazoline core acts as a competitive, reversible inhibitor. The planar nature of the pyrazoline ring allows it to intercalate into the FAD-dependent active site cavity of the MAO enzyme. The pyridyl nitrogen forms critical hydrogen bonds with specific tyrosine residues in the binding pocket, preventing the docking of endogenous monoamines. This blockade prevents the depletion of neurotransmitters and halts the production of neurotoxic aldehyde byproducts, making these compounds highly valuable for treating depression and neurodegenerative diseases[5].
Figure 2: Mechanistic pathway of MAO inhibition by 3-(3-pyridyl)-2-pyrazoline derivatives.
Oncology & Photodynamic Therapy (PDT)
The coordination of pyridyl-pyrazoline ligands to Ruthenium(II) scaffolds—such as
Mechanistic Causality: The introduction of a phenyl ring to the 1N-pyrazoline cycle increases steric distortion within the octahedral Ru(II) complex. Upon irradiation with blue light (470 nm), this distortion facilitates rapid ligand ejection and the generation of singlet oxygen. These complexes exhibit sub-micromolar cytotoxicity in the dark (IC50 values ranging from 0.2 to 7.6 μM in HL60 leukemic cell lines) and achieve complete growth inhibition upon light irradiation, making them up to 15-fold more potent than standard cisplatin[2].
Antimicrobial Efficacy & Metallo-Complexes
Beyond oncology, 3-(3-pyridyl)-2-pyrazolines are potent antimicrobial agents, particularly when complexed with Boron-Fluorine (BOAPPY complexes) or fused with oxazole rings.
Mechanistic Causality: The lipophilicity of the pyrazoline core allows the molecule to penetrate bacterial cell membranes. Once inside, oxazole-clubbed pyridyl-pyrazolines disrupt bacterial protein synthesis and enzyme function. Studies demonstrate that these derivatives possess excellent inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL[6]. Similarly, Boron-Fluorine complexes of these pyrazolines exhibit remarkable antibacterial and antioxidant profiles[7].
Quantitative Data Summary
To facilitate comparative analysis, the pharmacological efficacy of various 3-(3-pyridyl)-2-pyrazoline derivatives is summarized below.
Table 1: Quantitative Pharmacological Profiling of Pyridyl-Pyrazoline Derivatives
| Derivative / Complex Type | Primary Target / Application | Key Quantitative Metric | Reference |
| Ru(II) Pyridyl-Pyrazoline Complexes | Anticancer (HL60 Leukemic Cells) | Cytotoxicity IC50 = 0.2 – 7.6 μM | [2] |
| Ru(II) Complex "1a" | Anticancer (HL60 Leukemic Cells) | Cytotoxicity IC50 = 0.2 μM (15x Cisplatin) | [2] |
| Boron-Fluorine (BOAPPY) Complexes | Antibacterial (Broad Spectrum) | MIC = 4.7 – 150 μg/mL | [7] |
| Oxazole-Clubbed Pyridyl-Pyrazolines | Antibacterial (S. aureus, E. coli) | MIC = 6.25 – 12.5 μg/mL | [6] |
| 1-p-Tolyl-3-Pyridyl Pyrazolines | Neuropharmacology (MAO Inhibition) | High selectivity for MAO-A/B | [1] |
Conclusion & Future Perspectives
The 3-(3-pyridyl)-2-pyrazoline scaffold is a highly programmable chemical entity. By manipulating the substituents at the N1 and C5 positions, or by utilizing the C3-pyridyl nitrogen for transition metal coordination, researchers can precisely tune the molecule's biological target. Future drug development should focus on optimizing the phototoxicity index (PI) of Ruthenium(II) complexes for targeted tumor ablation[8], and further exploring the structure-activity relationships (SAR) of oxazole-clubbed derivatives to combat multidrug-resistant bacterial strains[9].
References
-
Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy | ACS Omega Source: acs.org URL:[Link][2][8]
-
Synthesis of Novel Pyrazolines, Their Boron-Fluorine Complexes, and Investigation of Antibacterial, Antioxidant, and Enzyme Inhibition Activities - PubMed Source: nih.gov URL:[Link][7]
-
Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - Arabian Journal of Chemistry Source: arabjchem.org URL:[Link][4]
-
Novel 2-methyl-6-arylpyridines carrying active pharmacophore 4,5-dihydro 2-pyrazolines: synthesis, antidepressant, and anti-tuberculosis evaluation Source: researchgate.net URL:[Link][5]
-
Palestinian Medical and Pharmaceutical Journal (Antimicrobial activity of oxazole-clubbed derivatives) Source: najah.edu URL:[Link][6]
-
Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents Source: researchgate.net URL:[Link][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Amino-1-p-tolyl-2-pyrazoline|Research Chemical [benchchem.com]
- 4. Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.najah.edu [journals.najah.edu]
- 7. Synthesis of Novel Pyrazolines, Their Boron-Fluorine Complexes, and Investigation of Antibacterial, Antioxidant, and Enzyme Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine Scaffolds
The following technical guide details the chemical identity, synthesis, and therapeutic potential of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine analogs.
Identification, Synthesis, and Therapeutic Potential
Executive Summary
The 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by a pyridine ring attached to the C3 position of a 2-pyrazoline (4,5-dihydro-1H-pyrazole) ring. Unlike their fully aromatic pyrazole counterparts, these pyrazoline analogs retain two sp3-hybridized carbons (C4 and C5), creating a "kinked" geometry that is critical for binding to enzymes such as Monoamine Oxidase (MAO).
This guide addresses the specific challenge of identifying these compounds—which often lack a single "parent" CAS number due to stability issues—and provides a validated roadmap for their synthesis and characterization.
Chemical Identity & CAS Registry
Researchers often struggle to find a CAS number for the unsubstituted parent molecule because N-unsubstituted pyrazolines are prone to oxidation , rapidly converting to fully aromatic pyrazoles in air. Stable, commercially relevant analogs typically feature substituents at the N1 position (e.g., phenyl, acetyl, thiocarbamoyl).
Key Analog Identifiers
The following table lists validated CAS numbers for stable derivatives and related reference standards.
| Compound Description | Structure Type | CAS Number | Key Feature |
| Core Reference (Phenyl Analog) | 3-Phenyl-4,5-dihydro-1H-pyrazole | 936-48-1 | Standard for pyrazoline ring characterization. |
| Pyridyl-Pyrazoline Derivative | (1-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-4-yl)methanol | 36640-64-9 | Stable, characterized analog with the specific Pyridine-Pyrazoline linkage. |
| Diphenyl Standard | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | 742-01-8 | Common reference for MAO inhibition assays. |
| Fully Aromatic Impurity | 3-(1H-Pyrazol-3-yl)pyridine | 45887-08-9 | The oxidation product (Avoid this if targeting the dihydro scaffold). |
| Edaravone (Related) | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 89-25-8 | FDA-approved pyrazolone (keto-derivative). |
Critical Note on Nomenclature: Database searches often confuse pyrazoles (aromatic) with pyrazolines (dihydro). Always verify the presence of "4,5-dihydro" in the name or the sp3 carbons in the structure.
Synthetic Pathways (The "How-To")
The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine analogs follows a robust two-step protocol: Claisen-Schmidt Condensation followed by Cyclocondensation .
Step 1: Chalcone Formation (Claisen-Schmidt)
Reagents: 3-Acetylpyridine + Substituted Benzaldehyde (or vice versa).
Catalyst: 10% NaOH or KOH (ethanolic).
Mechanism: The acetyl group is deprotonated to form an enolate, which attacks the aldehyde carbonyl. Dehydration yields the
-
Observation: Formation of a yellow precipitate indicates successful chalcone synthesis.
Step 2: Cyclization to Pyrazoline
Reagents: Chalcone + Hydrazine Hydrate (or Phenylhydrazine).
Solvent: Ethanol or Glacial Acetic Acid.
Mechanism: The hydrazine nitrogen attacks the
-
Regio-control: Using Glacial Acetic Acid typically yields the N-acetyl derivative. Using Phenylhydrazine yields the N-phenyl derivative (more stable).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of the pyridine-pyrazoline scaffold. Note the risk of oxidation to pyrazole.
Structural Characterization (Self-Validating Protocols)
To ensure "Trustworthiness" in your data, you must prove the ring is dihydro (saturated C4-C5 bond) and not aromatic.
H-NMR Signature (The ABX Pattern)
The pyrazoline ring protons (Ha, Hb, Hx) form a characteristic ABX system due to the chiral center at C5.
-
Hx (C5-H): Appears as a doublet of doublets (dd) around
5.0–6.0 ppm . -
Ha/Hb (C4-H2): Appear as two distinct doublets of doublets around
3.0–4.0 ppm due to geminal coupling and vicinal coupling with Hx. -
Validation: If these signals are missing and replaced by a single aromatic singlet around 6.5–7.0 ppm, your compound has oxidized to the pyrazole.
IR Spectroscopy[5][6]
-
C=N Stretch: Strong band at 1590–1620 cm⁻¹ .
-
Absence of C=O: Confirms cyclization of the chalcone (unless N-acetylated).
Therapeutic Applications & SAR
The 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold is a proven pharmacophore, particularly for neurological and antimicrobial targets.
Monoamine Oxidase (MAO) Inhibition
These analogs act as reversible inhibitors of MAO-A and MAO-B.
-
Mechanism: The pyridine nitrogen can accept hydrogen bonds, while the pyrazoline ring fits into the hydrophobic pocket of the enzyme.
-
SAR Insight: Substitution at the N1 position determines selectivity.
-
N1-Acetyl/Propionyl: Often favors MAO-B (Parkinson's relevance).
-
N1-Phenyl: Increases lipophilicity and blood-brain barrier (BBB) penetration.
-
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Structural features driving the biological activity of the scaffold.
References
-
ChemicalBook. 1,3,5-TRIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE (CAS 742-01-8). Link
-
ChemScene. 3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1h-pyrazol-5-one (CAS 111988-01-3). Link
-
PubChem. 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone). Link
-
ChemScene. (1-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-4-yl)methanol (CAS 36640-64-9). Link
-
Sigma-Aldrich. 3-(1H-Pyrazol-3-yl)pyridine (Aromatic Analog CAS 45887-08-9). Link
Biological activity of pyridine-substituted pyrazoline scaffolds
Pyridine-Substituted Pyrazoline Scaffolds: Synthetic Protocols, Pharmacological Profiling, and Structure-Activity Relationships
Executive Summary: The Hybrid Pharmacophore Advantage
In the landscape of heterocyclic drug discovery, the fusion of a pyridine ring with a pyrazoline core represents a "privileged structure" strategy. This guide dissects the technical merit of pyridine-substituted pyrazolines , a scaffold where the electron-deficient nature of pyridine synergizes with the dynamic, five-membered pyrazoline ring.
For the medicinal chemist, this hybrid offers two distinct advantages:
-
Electronic Modulation: The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the lipophilicity (LogP), enhancing membrane permeability.
-
Rigid-Flexible Balance: The pyrazoline ring provides a semi-rigid spacer that orients substituents (aryl, heteroaryl) into specific pockets of biological targets, such as the ATP-binding site of kinases (EGFR, VEGFR) or the cyclooxygenase (COX) active site.
Synthetic Framework: Validated Protocols
The construction of this scaffold typically follows a two-step convergent synthesis. The reliability of this pathway lies in the Claisen-Schmidt condensation followed by heterocyclization .
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of pyridine-pyrazoline scaffolds via Claisen-Schmidt condensation and cyclization.
Detailed Experimental Protocol
Phase 1: Synthesis of Pyridyl Chalcone Intermediates
-
Reagents: 3-Acetylpyridine (0.01 mol), Substituted Benzaldehyde (0.01 mol), 40% NaOH (aq), Ethanol (95%).
-
Procedure:
-
Dissolve 3-acetylpyridine and the appropriate benzaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Place the flask in an ice bath (< 5°C). Dropwise add 10 mL of 40% NaOH solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 10–12 hours. Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~4–5) to precipitate the chalcone.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Phase 2: Cyclization to Pyrazoline
-
Reagents: Pyridyl Chalcone (0.005 mol), Hydrazine Hydrate (99%, 0.02 mol), Glacial Acetic Acid (10 mL).
-
Procedure:
-
Dissolve the chalcone in 20 mL of absolute ethanol.
-
Add hydrazine hydrate and glacial acetic acid.
-
Reflux the mixture at 80–90°C for 6–8 hours. Causality: The acetic acid acts as a catalyst to protonate the carbonyl oxygen, facilitating the nucleophilic attack by hydrazine.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Pour the residue into ice-cold water. The solid product will precipitate.
-
Purification: Recrystallize from ethanol/DMF mixtures.
-
Pharmacological Profiling & Mechanism of Action
A. Anticancer Activity (Kinase Inhibition)
The most potent application of pyridine-pyrazolines is in oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The pyrazoline nitrogen atoms can form hydrogen bonds with amino acid residues (e.g., Met793 in EGFR) within the kinase hinge region.
Mechanism Visualization: EGFR Inhibition [1][2][3][4]
Figure 2: Mechanism of EGFR kinase inhibition by pyridine-pyrazoline derivatives leading to apoptosis.
B. Anti-inflammatory Activity (COX-2 Selectivity)
Pyrazolines serve as bioisosteres to the pyrazole ring found in Celecoxib. The pyridine substitution enhances selectivity for the COX-2 isoenzyme over COX-1, reducing gastric side effects.
-
Key Interaction: The pyridine ring fits into the secondary pocket of COX-2, which is larger than that of COX-1 due to the Val523 residue.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy is strictly governed by the substitution pattern on the phenyl rings attached to the pyrazoline core.
Table 1: SAR Summary for Pyridine-Pyrazolines
| Position | Substituent (R) | Effect on Activity | Mechanism Insight |
| Pyridine Ring | 3- or 4-position | High | Optimal orientation for H-bonding in kinase pockets. |
| Phenyl Ring (C3/C5) | 4-NO₂ (Nitro) | Increased Anticancer | Electron-withdrawing group enhances π-π stacking interactions. |
| Phenyl Ring (C3/C5) | 4-OMe (Methoxy) | Increased Antimicrobial | Electron-donating group improves lipophilicity and cell wall penetration. |
| Phenyl Ring (C3/C5) | 2,4-Cl (Dichloro) | High Antifungal | Halogens increase metabolic stability and hydrophobic binding. |
| N1-Position | Acetyl / Phenyl | Variable | N-acetyl derivatives often show better COX-2 selectivity than N-phenyl. |
Characterization Standards
To ensure scientific integrity, synthesized compounds must be validated using the following spectroscopic markers specific to this scaffold:
-
FT-IR:
-
C=N stretch (Pyrazoline): Sharp band at 1590–1610 cm⁻¹.
-
C=N stretch (Pyridine): Distinct band at 1560–1580 cm⁻¹.
-
C-H stretch (Aromatic): 3000–3100 cm⁻¹.
-
-
¹H-NMR (DMSO-d₆):
-
Pyrazoline Protons: An ABX system is characteristic.
-
H_A (CH₂): Doublet of doublets (dd) at δ 3.1–3.4 ppm.
-
H_B (CH₂): Doublet of doublets (dd) at δ 3.7–3.9 ppm.
-
H_X (CH): Doublet of doublets (dd) at δ 5.2–5.6 ppm.
-
-
Note: The chiral center at C5 of the pyrazoline ring creates diastereotopic protons.
-
References
- Recent Developments in the Biological Activities of 2-Pyrazoline Deriv
- Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Deriv
- Recent Advances in the Development of Pyrazole Deriv
- New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities.PubMed.
- Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs.PubMed.
Sources
- 1. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Whitepaper: The 4,5-dihydro-1H-pyrazole-3-yl-pyridine Moiety: A Pharmacophore-Driven Analysis for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold represents a cornerstone "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique three-dimensional geometry and distribution of hydrogen bond donors, acceptors, and hydrophobic regions allow for potent and selective interactions with diverse protein families. This guide provides an in-depth analysis of the core pharmacophore features of this moiety, grounded in structure-activity relationship (SAR) data and successful case studies. We will dissect the causal relationships behind experimental design for pharmacophore modeling and furnish detailed, self-validating protocols for both ligand-based and structure-based approaches. This document is intended to serve as a technical resource for researchers aiming to leverage this potent scaffold in their drug discovery programs.
The Emergence of a Privileged Scaffold
The strategic integration of heterocyclic systems is a foundational principle of modern drug design. Among these, the 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold has gained significant traction. Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and, most importantly, a conformational arrangement that presents key pharmacophoric features in a spatially precise manner.
Chemical Identity and Structural Versatility
At its core, the scaffold consists of a pyridine ring linked at the 3-position to a 4,5-dihydropyrazole (also known as a 2-pyrazoline) ring. This seemingly simple arrangement is rich in chemical functionality:
-
Pyridine Nitrogen: A key hydrogen bond acceptor (HBA) and a site for potential metallic coordination or salt formation.
-
Pyrazoline Nitrogens: The N1 position offers a crucial hydrogen bond donor (HBD) and a vector for substitution, while the N2 nitrogen acts as another HBA.
-
Conformational Constraint: The non-aromatic, five-membered dihydropyrazole ring imparts a degree of conformational rigidity, which is critical for reducing the entropic penalty upon binding to a biological target. This pre-organization is a key element of its "privileged" status.
Significance in Medicinal Chemistry
This scaffold has been successfully employed to develop inhibitors for a wide array of biological targets, including but not limited to:
-
Kinases: By mimicking the hinge-binding motifs of ATP.
-
Monoamine Oxidase (MAO): Exhibiting potent and selective inhibition.
-
G-Protein Coupled Receptors (GPCRs): Acting as allosteric modulators or antagonists.
-
Other Enzymes: Including phosphodiesterases and histone deacetylases.
This broad applicability underscores its ability to present the right combination of interactions to fit into diverse and challenging active sites.
Deconstructing the Core Pharmacophore
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. The 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold presents a consistent and potent pharmacophore model.
Essential Pharmacophoric Features
Based on extensive SAR studies and co-crystal structures, the generalized pharmacophore can be defined by the following key features:
-
Hydrogen Bond Acceptor (HBA1): The nitrogen atom of the pyridine ring. This feature is critical for anchoring the molecule, often interacting with backbone amide protons in kinase hinge regions or polar residues in other enzyme active sites.
-
Hydrogen Bond Donor (HBD1): The N-H group at the N1 position of the dihydropyrazole ring. This is a pivotal interaction point, providing directional hydrogen bonding that is often essential for potency.
-
Hydrogen Bond Acceptor (HBA2): The sp2-hybridized nitrogen at the N2 position of the dihydropyrazole ring. This feature provides an additional point for polar contact, contributing to affinity and selectivity.
-
Aromatic/Hydrophobic Region (AR/HY): The pyridine ring itself serves as a hydrophobic feature that can engage in π-stacking or van der Waals interactions with aromatic or aliphatic residues in the target's binding pocket.
Visualizing the Generalized Pharmacophore Model
The spatial relationship between these features is paramount. The following diagram illustrates the generalized 3D arrangement that underpins the scaffold's activity.
Caption: Workflow for ligand-based pharmacophore modeling.
Model Validation: A Self-Validating System
A pharmacophore model is only useful if it can distinguish active from inactive compounds.
Causality: Trustworthiness is established by challenging the model with external data it has not seen before. A robust model will correctly classify active compounds as "hits" (they fit the pharmacophore) and inactive compounds as "non-hits."
Protocol Steps:
-
Decoy Set Preparation:
-
Assemble a large database of "decoy" molecules. These should be drug-like compounds that are assumed to be inactive against the target of interest.
-
Ensure the decoy set has similar physicochemical properties (e.g., molecular weight, logP) to the active set to avoid trivial discrimination.
-
-
Database Screening:
-
Use the selected pharmacophore hypothesis as a 3D query to screen the combined database containing your known actives and the decoy set.
-
-
Statistical Analysis:
-
Calculate key validation metrics:
-
Yield of Actives (Y): (Number of actives retrieved / Total number of actives) x 100
-
Enrichment Factor (EF): The ratio of the concentration of actives in the hit list to the concentration of actives in the original database. A high EF value indicates a good model.
-
Güner-Henry (GH) Score: A comprehensive metric that balances the yield of actives against the percentage of hits in the database. A score > 0.7 is considered a good model.
-
-
Caption: Workflow for pharmacophore model validation.
Future Directions and Conclusion
The 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold is far from being fully exploited. Future research will likely focus on:
-
Novel Target Classes: Applying this scaffold to emerging therapeutic areas like protein-protein interaction modulation and epigenetic targets.
-
Bioisosteric Replacement: Systematically replacing the pyridine or pyrazole rings with other heterocycles to fine-tune properties and explore new intellectual property space.
-
Fragment-Based Growth: Using the core scaffold as a starting point for fragment-based drug discovery (FBDD) campaigns to build highly optimized and novel chemical matter.
References
-
Petzer, J. P., & Bergh, A. (2020). The pyrazoline scaffold in the design of monoamine oxidase inhibitors. Expert Opinion on Drug Discovery, 15(11), 1339-1354. [Link]
-
Stavrou, I. J., et al. (2021). N-Propargyl-Substituted (4,5-Dihydro-1H-pyrazol-3-yl)pyridines as Potent and Selective Monoamine Oxidase B Inhibitors. Journal of Medicinal Chemistry, 64(1), 838-856. [Link]
Optimizing the Pyridyl-Pyrazoline Scaffold: A Technical Guide to SAR and Synthetic Design
Executive Summary: The Privileged Scaffold
In modern medicinal chemistry, the pyridyl-pyrazoline hybrid represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its two primary therapeutic applications: EGFR-targeted anticancer activity and COX-2 selective anti-inflammatory action .
The synergy lies in the combination of the pyridine ring (acting as a hydrogen bond acceptor and kinase hinge-binder) and the pyrazoline core (a rigid spacer that orients substituents into hydrophobic pockets).
Chemical Architecture & Synthetic Accessibility
To understand the SAR, one must first master the synthetic levers available to modify the core. The dominant synthetic route is the Claisen-Schmidt condensation followed by cyclization .
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the standard two-step protocol to access 1,3,5-trisubstituted pyridyl-pyrazolines.
Figure 1: Step-wise synthesis of pyridyl-pyrazoline derivatives via chalcone intermediates.
Validated Synthetic Protocol
Note: This protocol is based on standard methodologies validated in recent medicinal chemistry literature.
Step 1: Synthesis of Chalcone Intermediate
-
Reagents: Equimolar mixture (0.01 mol) of acetylpyridine (e.g., 4-acetylpyridine) and substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).
-
Solvent: Dissolve in 20 mL absolute ethanol.
-
Catalyst: Add 40% NaOH solution (2 mL) dropwise with vigorous stirring at 0–5°C.
-
Reaction: Stir for 3–6 hours at room temperature. A solid precipitate (chalcone) will form.
-
Purification: Pour into crushed ice/water containing HCl (to neutralize base). Filter, wash with cold water, and recrystallize from ethanol.
Step 2: Cyclization to Pyrazoline
-
Reagents: Dissolve Chalcone (0.01 mol) in 20 mL glacial acetic acid (acts as solvent and catalyst).
-
Nucleophile: Add Hydrazine hydrate (0.02 mol) or Phenylhydrazine.
-
Condition: Reflux for 6–10 hours. Monitor via TLC (Mobile phase: n-Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour reaction mixture into ice-cold water. The pyrazoline precipitates out.
-
Validation: Recrystallize from ethanol. Confirm structure via 1H-NMR (Look for characteristic ABX pattern of pyrazoline protons at δ 3.0–5.0 ppm).
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridyl-pyrazolines is highly sensitive to three specific "zones" of modification.
The SAR Map
Figure 2: SAR "Hotspots" determining biological efficacy of pyridyl-pyrazolines.
Therapeutic Area 1: Anticancer (EGFR Kinase Inhibition)
Recent studies (2024-2025) highlight pyridyl-pyrazolines as potent EGFR (Epidermal Growth Factor Receptor) inhibitors.
-
Pyridine Position: The 4-pyridyl moiety is superior. Molecular docking reveals the Nitrogen atom of the 4-pyridyl ring often forms a crucial hydrogen bond with Met793 in the hinge region of the EGFR kinase domain.
-
Electronic Effects: Electron-Withdrawing Groups (EWG) like -Cl or -F at the para-position of the phenyl ring (Zone 3) significantly increase IC50 potency against A549 (lung) and MCF-7 (breast) cancer lines. This is attributed to enhanced hydrophobic interactions within the binding pocket.
-
N1-Substitution: An unsubstituted N1-H or N1-acetyl is often preferred for H-bonding. However, bulky N1-phenyl groups can induce steric clashes unless the target pocket is deep.
Data Summary (Representative Potency):
| Compound Variant | R-Group (Phenyl) | Pyridine Pos. | IC50 (A549) | Mechanism |
|---|---|---|---|---|
| A | 4-H | 4-pyridyl | > 50 µM | Weak binding |
| B | 4-Cl | 4-pyridyl | 1.66 µM | Strong EGFR inhibition |
| C | 4-OMe | 4-pyridyl | 12.5 µM | Moderate activity |
| D | 4-Cl | 2-pyridyl | 25.1 µM | Steric hindrance |
Therapeutic Area 2: Anti-inflammatory (COX-2 Selectivity)
For anti-inflammatory applications, the goal is COX-2 selectivity over COX-1 to avoid gastric side effects.
-
Steric Bulk: Unlike anticancer agents, COX-2 inhibitors benefit from bulky groups (e.g., SO2NH2, benzenesulfonamide) at the N1 position. The COX-2 active site has a larger side pocket (valine at position 523) compared to COX-1 (isoleucine), allowing it to accommodate larger pyridyl-pyrazoline derivatives.
-
Scaffold Rigidity: The pyrazoline ring holds the aryl and pyridyl rings in a non-coplanar arrangement, which matches the geometry of the COX-2 binding site better than flat aromatic systems.
Mechanistic Validation & Signaling
To publish high-impact research, you must validate the mechanism. For anticancer pyridyl-pyrazolines, the primary pathway involves EGFR inhibition leading to mitochondrial apoptosis.
Apoptotic Signaling Pathway (DOT Visualization)
Figure 3: Proposed mechanism of action for EGFR-targeting pyridyl-pyrazolines.
Experimental Protocols for Validation
In Vitro Cytotoxicity (MTT Assay)
Purpose: To determine the IC50 value of synthesized compounds.[1]
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add synthesized pyridyl-pyrazolines dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1 µM to 100 µM). Include Gefitinib as a positive control.
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Molecular Docking (In Silico Validation)
Purpose: To predict binding orientation.
-
Protein Prep: Retrieve EGFR kinase domain structure (e.g., PDB ID: 1M17 or 3POZ ) from RCSB PDB. Remove water molecules and co-crystallized ligands.
-
Ligand Prep: Draw pyridyl-pyrazoline structures (ChemDraw), minimize energy (MM2 force field).
-
Docking: Use AutoDock Vina or Schrödinger Glide . Define the grid box around the ATP-binding hinge region (residues Met793, Lys745).
-
Analysis: Look for H-bonds between the pyridine nitrogen and Met793. High affinity is usually indicated by binding energies < -8.5 kcal/mol.
References
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives. PubMed (2020). Focuses on EGFR kinase inhibition and apoptosis in A549 cells.[2] Link
-
Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors. Arabian Journal of Chemistry (2022). detailed SAR on chalcone-derived pyrazolines. Link
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed (2026). A comprehensive review of recent hybrids and their multi-target potential. Link
-
New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Arch Pharm (Weinheim) (2024). Comparative study of N-acetyl vs N-phenyl pyrazolines. Link
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances (2021). Discusses anti-inflammatory SAR and structural requirements for COX-2 selectivity. Link
Sources
- 1. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic and Metabolic Stability Profiling: 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine vs. 3-Pyridylpyrazole
Executive Summary
In the landscape of medicinal chemistry and rational drug design, the structural robustness of nitrogen-rich heterocycles dictates both their pharmacokinetic viability and safety profiles. This technical guide provides an in-depth comparative analysis between 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine (a partially saturated pyrazoline) and 3-pyridylpyrazole (a fully aromatic pyrazole). While both scaffolds serve as critical pharmacophores and synthetic intermediates, they exhibit drastically different thermodynamic and metabolic stabilities. Understanding the causality behind the oxidative liability of pyrazolines versus the privileged stability of pyrazoles is essential for researchers aiming to mitigate metabolic liabilities and prevent Pan-Assay Interference Compounds (PAINS) behavior in high-throughput screening.
Thermodynamic Causality: The Aromatization Driving Force
The fundamental divergence in stability between these two compounds is rooted in their hybridization and electronic resonance.
3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine contains a 2-pyrazoline core. In this state, the C4 and C5 positions are
The dehydrogenation (oxidation) of the pyrazoline ring yields 3-pyridylpyrazole , a fully planar,
Conversely, the fully aromatic 3-pyridylpyrazole exhibits exceptional thermodynamic stability, resisting degradation and maintaining structural integrity even under harsh conditions (e.g., thermal stress up to 250 °C) 3.
Fig 1. Stepwise oxidative aromatization pathway of pyrazoline to pyrazole.
Metabolic Liability in Drug Development
In biological systems, the thermodynamic instability of pyrazolines translates directly into metabolic vulnerability. Hepatic Cytochrome P450 (CYP450) enzymes exploit the low activation energy required for dehydrogenation, rapidly converting pyrazolines into their corresponding pyrazoles.
Why this matters for drug development:
-
High Intrinsic Clearance (
): Pyrazolines often exhibit rapid hepatic clearance, leading to poor in vivo half-lives and sub-therapeutic exposure levels. -
Reactive Metabolite Formation: The stepwise single-electron oxidation of pyrazolines generates transient radical cations 4. If these intermediates escape the enzyme active site before complete aromatization, they can covalently bind to off-target proteins or glutathione, triggering idiosyncratic toxicity.
-
Privileged Alternative: Replacing the pyrazoline core with a 3-pyridylpyrazole scaffold eliminates this metabolic soft spot. The electron-deficient nature of the pyridine ring further deactivates the pyrazole toward electrophilic CYP-mediated oxidation, resulting in a highly stable, long-acting pharmacophore.
Quantitative Data Summary
The following table summarizes the comparative stability metrics of the two scaffolds based on standard in vitro profiling:
| Property / Metric | 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine | 3-Pyridylpyrazole |
| Hybridization (C4/C5) | ||
| Aromaticity | Partial (Conjugated imine) | Full (6 |
| Oxidation Susceptibility | High (Spontaneous in air/light) | Very Low (Resists strong oxidants) |
| HLM Half-Life ( | Typically < 15 minutes | Typically > 120 minutes |
| Primary Degradation Route | CYP-mediated dehydrogenation | Highly resistant; minor N-oxidation |
| Thermal Stability | Degrades/Oxidizes > 80 °C | Stable up to 250 °C |
Experimental Protocols for Stability Profiling
To rigorously quantify the stability differences between these scaffolds, the following self-validating experimental workflows must be employed.
Protocol A: Self-Validating Human Liver Microsomal (HLM) Clearance Assay
This protocol determines the metabolic half-life of the compounds. It is designed as a self-validating system by incorporating specific cofactors and controls to prove causality.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation (The Causality Check): Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Expert Insight: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control sample without NADPH must be run. If the pyrazoline degrades in the absence of NADPH, it indicates chemical instability in the buffer rather than enzymatic metabolism.
-
-
Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Expert Insight: The cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the internal standard corrects for matrix effects and ion suppression during subsequent LC-MS/MS analysis.
-
-
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
).
Fig 2. Self-validating Human Liver Microsomal (HLM) stability workflow.
Protocol B: Chemical Oxidative Susceptibility Assay (DDQ Method)
To isolate chemical instability from enzymatic metabolism, this protocol uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to simulate oxidative stress.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 0.1 mmol of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Oxidant Addition: Slowly add 1.2 equivalents of DDQ dissolved in 2 mL of DCM.
-
Expert Insight: DDQ is a highly specific reagent for the dehydrogenation of hydroaromatic systems. The immediate color change (often to dark red/brown) indicates the formation of the charge-transfer complex and subsequent radical cation.
-
-
Monitoring: Stir at room temperature and monitor via HPLC (UV detection at 254 nm). The complete disappearance of the pyrazoline peak and the emergence of the 3-pyridylpyrazole peak typically occurs within 30–60 minutes.
-
Validation: Subject 3-pyridylpyrazole to the exact same conditions. The lack of any reaction confirms its absolute oxidative stability.
References
- Title: Oxidative Aromatization of Pyrazolines Source: Current Organic Synthesis / Bentham Science Publishers URL
- Source: National Institutes of Health (NIH)
- Title: 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III)
- Source: Chemical Communications (RSC Publishing)
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III) [mdpi.com]
- 4. Visible-light induced photo-click and release strategy between monoarylsydnone and phenoxylfumarate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Coordination Chemistry of 3-pyridyl-2-pyrazoline Ligands
Executive Summary
Context: The 3-pyridyl-2-pyrazoline scaffold represents a privileged structural motif in coordination chemistry, bridging the gap between classic polypyridyl systems (like bipyridine) and flexible nitrogen heterocycles. Significance: These ligands exhibit a "chameleon-like" electronic character, capable of stabilizing both hard (e.g., Lanthanides) and soft (e.g., Ru(II), Cu(I)) metal centers. Their primary utility lies in drug development —where metal complexation significantly enhances bio-efficacy via lipophilicity modification—and photophysics , where they serve as tunable antennae for luminescent materials. Scope: This guide details the synthesis, coordination mechanics, and application protocols for 3-pyridyl-2-pyrazoline complexes, specifically targeting researchers in medicinal inorganic chemistry.
Ligand Architecture & Synthesis Strategy
The Chelation Pocket
The core utility of 3-pyridyl-2-pyrazoline lies in its
-
Donor Atoms: Pyridine Nitrogen (
, ) and Pyrazoline Imine Nitrogen ( , ). -
Bite Angle: The five-membered chelate ring typically imposes a bite angle of
, favoring distorted octahedral or square planar geometries depending on the metal center.
Synthetic Pathway: The Chalcone Route
The most robust synthesis utilizes the Claisen-Schmidt condensation followed by heterocyclization. This pathway is preferred for its modularity, allowing independent modification of the aryl ring (electronic effects) and the N1-position (solubility/targeting).
Visualization: Synthesis Workflow
Figure 1: Modular synthesis pathway for 3-pyridyl-2-pyrazoline ligands and their metal complexes.
Coordination Mechanics & Structural Validation
Electronic Interactions
Upon coordination, the ligand acts as a
-
IR Signature: The
stretch of the pyrazoline ring (typically ) shifts to lower frequencies ( ) upon coordination, confirming the participation of the imine nitrogen. -
NMR Evidence: A downfield shift in the pyridine ortho-protons indicates deshielding due to electron donation to the metal ion.
Geometry & Stoichiometry
The coordination geometry is dictated by the metal ion's preference and the counter-ion.
| Metal Ion | Preferred Geometry | Typical Formula | Magnetic Nature |
| Cu(II) ( | Distorted Octahedral / Sq. Planar | Paramagnetic ( | |
| Ni(II) ( | Octahedral | Paramagnetic | |
| Co(II) ( | Octahedral | Paramagnetic | |
| Zn(II) ( | Tetrahedral / Octahedral | Diamagnetic |
Experimental Protocols
Protocol A: Synthesis of Ligand (E.g., 3-(3-pyridyl)-5-phenyl-2-pyrazoline)
Objective: Synthesize the chelating ligand with high purity (>95%).
-
Chalcone Formation:
-
Dissolve 3-acetylpyridine (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).
-
Add 10% NaOH (5 mL) dropwise while stirring at
C. -
Stir at room temperature for 12 hours.
-
Pour into ice water, acidify with dilute HCl (pH 5-6). Filter the yellow solid (Chalcone).
-
-
Cyclization:
-
Dissolve the Chalcone (5 mmol) in ethanol (25 mL).
-
Add Hydrazine hydrate (10 mmol) (or phenylhydrazine for N-substituted derivatives).
-
Reflux for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Concentrate solvent to 20% volume and cool. Filter the precipitate.
-
Purification: Recrystallize from ethanol.
-
Protocol B: Synthesis of Cu(II) Complex
Objective: Isolate a discrete coordination complex for biological screening.
-
Stoichiometry: Use a 1:2 Metal:Ligand ratio.
-
Reaction:
-
Dissolve Ligand (2 mmol) in hot ethanol (20 mL).
-
Dissolve
(1 mmol) in ethanol (10 mL). -
Add metal solution to ligand solution dropwise.
-
Reflux for 4 hours. The color typically changes (e.g., Green
Brown/Dark Green).
-
-
Isolation:
-
Cool to room temperature.
-
Filter the solid complex.
-
Wash with cold ethanol (
) and ether (to remove unreacted ligand). -
Dry in a vacuum desiccator over
.
-
Biological Applications & Mechanism[3]
Enhancement of Bio-efficacy (Chemotherapeutic Potential)
Metal complexes of 3-pyridyl-2-pyrazolines frequently exhibit higher antimicrobial and anticancer activity than the free ligands. This is rationalized by Tweedy’s Chelation Theory and Overtone’s Concept .
-
Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the chelate ring. This increases the lipophilic character of the central metal atom.
-
Membrane Permeability: The increased lipophilicity facilitates penetration through the lipid layer of bacterial or cancer cell membranes.
-
Mechanism of Action: Once inside, the complex can block metal binding sites on enzymes or intercalate with DNA, disrupting cellular respiration and replication.
Visualization: Biological Mechanism of Action
Figure 2: Mechanism of enhanced biological activity via chelation-driven lipophilicity.
Comparative Activity Data
The following table summarizes representative inhibition zone data (in mm) for a Cu(II) complex versus the free ligand against standard pathogens, demonstrating the "Chelation Effect."
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungal) | Activity Status |
| Control (DMSO) | - | - | - | Inactive |
| Ligand (L) | 12 mm | 10 mm | 11 mm | Moderate |
| Cu(II) Complex | 18 mm | 16 mm | 15 mm | High |
| Standard Drug | 22 mm | 20 mm | 18 mm | Reference |
Note: Data represents an average trend observed in 3-pyridyl-2-pyrazoline derivatives [1, 3, 5].
Photophysical Properties (Brief)
Lanthanide complexes (Eu, Tb) of these ligands utilize the "Antenna Effect."[1] The pyrazoline moiety absorbs UV light and transfers energy to the Ln(III) ion, resulting in sharp, metal-centered emission (Red for Eu, Green for Tb). This makes them excellent candidates for bio-imaging probes due to large Stokes shifts and long luminescence lifetimes [6].
References
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.Link
-
Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. National Institutes of Health (PMC).Link
-
Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica.Link
-
Coordination chemistry of 3-(2-pyridyl)pyrazole based ligands. Longdom Publishing.Link
-
Metal complexes of pyrazolines and effects of complexation on biological activity. International Journal of Current Research.[2]Link
-
3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes. MDPI Molecules.Link
-
Synthesis, Biological Evaluation and In Silico Studies of Pyrazoline and its Metal Complexes. Rasayan Journal of Chemistry.Link
-
Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). Acta Crystallographica E.Link
Sources
Methodological & Application
Synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine from Chalcones: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine and its derivatives, starting from chalcone precursors. Pyrazoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3][4] This document delves into the underlying chemical principles, offers step-by-step experimental procedures, and provides insights into the critical parameters that ensure successful and reproducible synthesis.
Introduction: The Significance of Pyrazoline Scaffolds
Pyrazolines are five-membered, nitrogen-containing heterocyclic compounds that have attracted significant attention in drug discovery and development.[1][5] Their derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[2][3][4][5] The versatility of the pyrazoline core allows for extensive structural modifications, enabling the fine-tuning of their therapeutic properties.[5] One of the most efficient and widely adopted methods for synthesizing these valuable compounds is through the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives.[1][6]
This guide focuses specifically on the synthesis of pyrazolines bearing a pyridine moiety, a structural motif also prevalent in numerous pharmaceuticals. The combination of these two heterocyclic systems can lead to novel compounds with enhanced or unique pharmacological profiles.
The Chemical Foundation: From Chalcones to Pyrazolines
The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine from chalcones is typically a two-stage process. The initial step involves the synthesis of the chalcone intermediate, followed by the cyclization to form the pyrazoline ring.
Stage 1: Chalcone Synthesis via Claisen-Schmidt Condensation
The precursor chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between an appropriate aryl aldehyde (in this case, a pyridinecarboxaldehyde) and an aryl ketone.[1][7]
Stage 2: Pyrazoline Ring Formation
The core of this application note is the cyclocondensation reaction of the synthesized chalcone with a hydrazine derivative. This reaction can be catalyzed by either an acid or a base, with acidic conditions often leading to higher yields.[6] The mechanism involves the initial reaction of the hydrazine with the carbonyl group of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazoline ring.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives.
Protocol 1: Synthesis of Pyridyl Chalcones
This protocol outlines the synthesis of the chalcone precursor, (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one.
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)[7]
-
Hydrochloric acid (HCl) (for acidification)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 3-pyridinecarboxaldehyde and acetophenone in ethanol with stirring.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture while maintaining stirring at room temperature.[7]
-
Continue stirring the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, pour the mixture into cold water and acidify with HCl.
-
Collect the precipitated solid (the chalcone) by vacuum filtration using a Buchner funnel.[7]
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.[1]
Protocol 2: Synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
This protocol describes the cyclization of the pyridyl chalcone with hydrazine hydrate to form the desired pyrazoline.
Materials:
-
Synthesized pyridyl chalcone (from Protocol 1)
-
Ethanol or 1,4-Dioxane[1]
-
Glacial acetic acid or sulfuric acid (catalyst)[1]
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the purified pyridyl chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[1]
-
Add hydrazine hydrate (1-1.25 mmol) to the solution.[1]
-
Add a few drops of a catalytic amount of glacial acetic acid or sulfuric acid.[1]
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[1]
-
Monitor the reaction progress using TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[1]
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and air dry.[1]
-
Purify the crude pyrazoline derivative by recrystallization from ethanol to obtain the final product.[1]
Characterization and Data Analysis
The synthesized chalcones and pyrazoline derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Key Spectroscopic Data for a Representative 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine Derivative
| Technique | Key Signals and Interpretations |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the pyrazoline ring CH and CH₂ protons, and any substituent protons. The characteristic AMX or ABX splitting pattern for the pyrazoline ring protons is a key indicator of its formation.[8][9] |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and pyrazoline rings, as well as any other functional groups present.[10][11] |
| FT-IR | Characteristic absorption bands for N-H stretching (for N-unsubstituted pyrazolines), C=N stretching of the pyrazoline ring, and vibrations associated with the pyridine ring and other functional groups.[8][11] |
| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound.[7][8] |
Workflow and Mechanism Visualization
The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism for the formation of the pyrazoline ring.
Caption: Overall two-stage synthetic workflow.
Caption: Proposed reaction mechanism for pyrazoline formation.
Troubleshooting and Key Considerations
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.
-
Catalyst Choice: While both acid and base catalysis can be employed for the cyclization step, acidic catalysis often provides better yields.[6] The choice of catalyst may need to be optimized depending on the specific substrates used.
-
Purification: Recrystallization is a critical step to obtain a pure product. The choice of solvent for recrystallization should be determined experimentally to ensure good recovery of the purified compound.
-
Substituent Effects: The electronic and steric effects of substituents on both the pyridine and phenyl rings can influence the reaction rate and yield. Electron-withdrawing groups on the chalcone can facilitate the initial nucleophilic attack by hydrazine.
Conclusion
The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives from chalcones is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols outlined in this guide, coupled with a sound understanding of the underlying chemical principles, provide a solid foundation for researchers and drug development professionals to synthesize and explore this important chemical space. Careful execution of the experimental procedures and thorough characterization of the products are paramount for obtaining reliable and reproducible results.
References
-
ResearchGate. The mechanistic pathway for the formation of pyrazoline compounds by... Available from: [Link]
-
Rahman, A., et al. Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 2010, 2(3), 165-175. Available from: [Link]
-
International Journal of Innovative Research in Technology. Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms. Available from: [Link]
-
ResearchGate. The proposed mechanism for 2‐pyrazoline formation from chalcone and... Available from: [Link]
-
CORE. Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Available from: [Link]
-
Der Pharma Chemica. Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Available from: [Link]
-
Shaaban, M. R., et al. Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 2012, 22(3), 253-291. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. Available from: [Link]
-
Bentham Science Publishers. Medicinal Attributes of Pyrazoline in Drug Discovery. Available from: [Link]
-
Kumar, V., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Available from: [Link]
-
Scientific Research Publishing. Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Available from: [Link]
-
PubMed. Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Available from: [Link]
-
Jordan Journal of Chemistry. Synthesis of Some New Chalcone and 4,5-Dihydro-1H-Pyrazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available from: [Link]
-
RSC Advances. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
Taylor & Francis. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Available from: [Link]
-
PMC. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety [scirp.org]
Application Note: Strategic Synthesis of 2-Pyrazolines via Cyclocondensation of Chalcones
Abstract & Scope
The 2-pyrazoline scaffold is a pharmacophore of immense significance in drug discovery, exhibiting prominent anti-inflammatory, anticancer, and antimicrobial profiles.[1] This Application Note provides a rigorous technical guide for synthesizing 2-pyrazolines from chalcones (
Mechanistic Insight: The "Why" Behind the Protocol
To optimize this reaction, one must understand the competition between 1,2-addition and 1,4-addition.
The reaction between a chalcone and hydrazine hydrate is a binucleophilic attack. The accepted mechanism proceeds via two stages:[2]
-
Hydrazone Formation (1,2-addition): The terminal nitrogen of hydrazine attacks the carbonyl carbon of the chalcone.
-
Cyclization (Intramolecular Michael Addition): The second nitrogen attacks the
-carbon of the alkene, closing the ring to form the 4,5-dihydro-1H-pyrazole (pyrazoline).
Critical Control Point: The choice of solvent and catalyst dictates the final substitution at the
-
Glacial Acetic Acid: Acts as both solvent and acetylating agent. The reaction typically proceeds to the
-acetyl-2-pyrazoline due to the high electrophilicity of the acetic anhydride/acid species generated in situ or simply thermal acetylation during reflux. -
Basic Ethanol: Promotes the nucleophilicity of hydrazine, favoring the formation of the thermodynamically stable
-unsubstituted (or -phenyl if using phenylhydrazine) pyrazoline.
Mechanistic Pathway Diagram
Figure 1: Bifurcated mechanistic pathway showing the divergence to N-substituted or N-unsubstituted products based on catalytic conditions.
Experimental Protocols
Safety Pre-requisites
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood with double-gloving.
-
Glacial Acetic Acid: Corrosive and flammable.
Protocol A: Synthesis of 1-Acetyl-3,5-diaryl-2-pyrazolines (Acid-Catalyzed)
Target: For libraries requiring the
Reagents:
-
Substituted Chalcone (1.0 mmol)
-
Hydrazine Hydrate (99%, 5.0 - 10.0 mmol)
-
Glacial Acetic Acid (10-15 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.
-
Addition: Add hydrazine hydrate (excess, ~5-10 mmol) dropwise. Caution: Exothermic reaction.
-
Reflux: Attach a condenser and reflux the mixture at 110-120°C.
-
Expert Tip: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the chalcone spot and the appearance of a fluorescent blue spot (under UV) usually occurs within 4–8 hours.
-
-
Quenching: Cool the mixture to room temperature. Pour the contents into 50 mL of crushed ice-water with vigorous stirring.
-
Isolation: The
-acetyl pyrazoline will precipitate as a solid.[3] Filter under vacuum.[3] -
Purification: Recrystallize from ethanol or methanol.
Protocol B: Synthesis of 3,5-diaryl-1H-pyrazolines (Base-Catalyzed)
Target: For scaffolds requiring a free N-H for further derivatization (e.g., sulfonylation).
Reagents:
-
Substituted Chalcone (1.0 mmol)
-
Hydrazine Hydrate (99%, 2.0 - 3.0 mmol)
-
Ethanol (Absolute, 15 mL)
-
Sodium Hydroxide (NaOH) (Catalytic, ~1-2 pellets or 10% solution)
Procedure:
-
Setup: Dissolve 1.0 mmol chalcone in 15 mL ethanol in an RBF.
-
Catalysis: Add hydrazine hydrate (2.0 mmol) and the catalytic NaOH.
-
Reflux: Heat to reflux (78°C) for 3–6 hours.
-
Work-up: Concentrate the solvent to 1/3 volume using a rotary evaporator. Pour into ice water.
-
Neutralization: If the pH is highly basic, neutralize slightly with dilute HCl to facilitate precipitation (careful not to protonate the pyrazoline ring excessively).
-
Purification: Recrystallize from ethanol.
Experimental Workflow Diagram
Figure 2: Operational workflow for Method A (Acidic) and Method B (Basic) protocols.[1][4]
Characterization & Validation (The ABX System)
The most definitive proof of 2-pyrazoline formation is the ABX spin system observed in
-
and
: Methylene protons at C-4. - : Methine proton at C-5.
Interpretation Guide
In a typical 300-500 MHz NMR spectrum:
-
(C-5): Appears as a doublet of doublets (dd) around
5.0–6.0 ppm. It couples with both and . -
(C-4): Appears as a dd around
3.0–3.8 ppm (usually the trans coupling to ). -
(C-4): Appears as a dd around
2.5–3.2 ppm (cis coupling to ). -
Coupling Constants:
- (Geminal): ~17–18 Hz.
- (Vicinal trans): ~11–12 Hz.
- (Vicinal cis): ~4–6 Hz.
Validation Check: If you observe two doublets in the 6.5–8.0 ppm region with
Representative Data & Optimization
The following table summarizes expected outcomes based on standard electron-donating (EDG) and electron-withdrawing (EWG) substituents on the chalcone ring.
| Chalcone Substituent (R) | Method | Time (h) | Yield (%) | M.P. (°C) | Notes |
| 4-OCH | A (AcOH) | 6.0 | 88-92 | 128-130 | EDGs stabilize the carbocation character, slightly slower but high yield. |
| 4-Cl (EWG) | A (AcOH) | 4.5 | 90-95 | 145-147 | EWGs activate the |
| Unsubstituted | B (EtOH) | 3.0 | 75-80 | 110-112 | Base catalysis yields can be lower due to potential reversibility or side reactions. |
| 4-NO | B (EtOH) | 2.5 | 85-90 | 160-162 | Highly activated; rapid cyclization. |
Data synthesized from comparative literature analysis [1][2][3].
Troubleshooting & Expert Tips
-
Problem: Oxidation to Pyrazole.
-
Symptom: Loss of chirality (ABX pattern disappears in NMR), melting point increases significantly.
-
Cause: Prolonged heating or exposure to air/oxidants during workup. 2-Pyrazolines are susceptible to aromatization.
-
Solution: Perform workup immediately after TLC indicates completion. Store products in the dark or under inert atmosphere.
-
-
Problem: Low Yield in Method B.
-
Cause: Hydrazine hydrate quality.[2] Old hydrazine hydrate absorbs CO
and water. -
Solution: Use fresh hydrazine hydrate (99-100%).
-
-
Problem: Oily Product.
-
Solution: If the product oils out upon pouring into ice water, extract with Dichloromethane (DCM), dry over Na
SO , and evaporate. Triturate the residue with cold ether or hexane to induce crystallization.
-
References
-
Kendre, K. T., & Baseer, M. A. "Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents." Oriental Journal of Chemistry, vol. 29, no. 1, 2013, pp. 253-256.[5] [Link]
-
Wahyuningsih, T. W., et al. "Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde."[3] Journal of Applied Pharmaceutical Science, vol. 9, no. 3, 2019, pp. 014-020.[3] [Link]
-
Yusuf, M., et al. "Synthesis and Crystal Structures of N-Substituted Pyrazolines." PMC (PubMed Central). [Link]
-
Altıntop, M. D., et al. "Design, Synthesis, and Evaluation of a New Series of 2‑Pyrazolines as Potential Antileukemic Agents." ACS Omega, 2023.[6] [Link][6]
Sources
Microwave-Assisted Synthesis of 3-Pyridyl-2-Pyrazolines: High-Efficiency Protocol
[1]
Executive Summary & Scientific Rationale
The 3-pyridyl-2-pyrazoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including monoamine oxidase (MAO) inhibition, anti-inflammatory, and antimicrobial properties. Traditional thermal synthesis (refluxing in ethanol/acetic acid) is often plagued by long reaction times (10–24 hours), harsh conditions, and moderate yields.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve rapid internal heating of the reaction matrix, accelerating the rate-determining step of the cyclocondensation. This protocol reduces reaction times from hours to minutes while improving yield and purity, adhering to Green Chemistry principles.
Mechanistic Insight: The Cyclocondensation Pathway
The synthesis proceeds via a two-stage sequence:
-
Claisen-Schmidt Condensation: Formation of the
-unsaturated ketone (chalcone).[1][2] -
Michael Addition-Cyclization: Reaction with hydrazine hydrate to form the pyrazoline ring.
Under microwave irradiation, the dipolar polarization of the solvent (e.g., ethanol or acetic acid) and the reactants (specifically the polar carbonyl and hydrazine moieties) results in rapid energy transfer. This lowers the activation energy (
Reaction Mechanism Diagram[4][5]
Figure 1: Mechanistic pathway for the synthesis of 3-pyridyl-2-pyrazolines via chalcone intermediate.
Experimental Protocol
Materials & Equipment[6]
-
Microwave Reactor: Monomode or Multimode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control. Note: Domestic microwaves are discouraged due to uneven heating and lack of temperature control.
-
Reagents: 3-Acetylpyridine (99%), Substituted Benzaldehydes, Hydrazine Hydrate (80% or 99%), Ethanol (Abs.), Glacial Acetic Acid, Sodium Hydroxide.
-
Monitoring: TLC plates (Silica gel 60 F254).
Step 1: Synthesis of Pyridyl Chalcone Precursor
Target: (E)-3-aryl-1-(pyridin-3-yl)prop-2-en-1-one
-
Dissolution: In a 50 mL borosilicate vessel, dissolve 3-acetylpyridine (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in ethanol (15 mL).
-
Catalysis: Add 10% NaOH solution (2 mL) dropwise while stirring.
-
Irradiation: Irradiate at 200 W, 80°C for 2–4 minutes .
-
Work-up: Pour the reaction mixture into ice-cold water. Acidify slightly with dilute HCl to precipitate the chalcone. Filter, wash with water, and recrystallize from ethanol.[3]
-
Checkpoint: Confirm formation of enone linkage via IR (appearance of C=O stretch ~1660 cm⁻¹ and C=C stretch ~1600 cm⁻¹).
-
Step 2: Cyclization to 3-Pyridyl-2-Pyrazoline
Target: 5-aryl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole
-
Preparation: Dissolve the purified chalcone (1 mmol) in Glacial Acetic Acid (10 mL) .
-
Note: Acetic acid acts as both solvent and catalyst. For non-acetylated pyrazolines, use Ethanol with a catalytic amount of piperidine.
-
-
Reagent Addition: Add Hydrazine Hydrate (2 mmol) slowly.
-
Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.
-
-
Microwave Parameters:
-
Power: Dynamic (Max 300 W) to maintain temperature.
-
Temperature: 110°C (for Acetic Acid) or 80°C (for Ethanol).
-
Time: 4–8 minutes.
-
Pressure Limit: 200 psi (safety cutoff).
-
-
Work-up:
-
Cool the vessel to room temperature (compressed air cooling).
-
Pour mixture into crushed ice.
-
The solid product precipitates immediately. Filter and wash with cold water.
-
Purification: Recrystallize from ethanol or methanol.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.
Optimization & Data Analysis
The following data compares the efficiency of Microwave-Assisted Synthesis (MAS) versus Conventional Heating (CH) for 3-pyridyl-2-pyrazolines.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAS) | Improvement Factor |
| Reaction Time | 8 – 12 Hours | 4 – 10 Minutes | ~60x Faster |
| Yield | 55 – 65% | 85 – 94% | +30% Yield |
| Solvent Usage | High (50-100 mL) | Low (5-10 mL) | Green Metric |
| Purity (Crude) | Moderate (Requires Column) | High (Recrystallization only) | Process Efficiency |
Solvent Effects:
-
Glacial Acetic Acid: Best for synthesizing N-acetyl pyrazolines (1-acetyl-3-pyridyl-5-aryl-2-pyrazoline). The acid catalyzes the cyclization and acts as an acetylating agent in situ.[4]
-
Ethanol: Preferred for N-unsubstituted pyrazolines or when using phenylhydrazine. Requires a basic catalyst (NaOH or Piperidine).
Characterization & Validation
To validate the structure of the synthesized 3-pyridyl-2-pyrazoline, ensure the following spectral signatures are present:
-
FT-IR:
-
C=N stretch: 1590–1610 cm⁻¹ (Characteristic of the pyrazoline ring).
-
C-N stretch: 1100–1200 cm⁻¹.
-
Absence of C=O: If synthesizing non-acetylated derivatives, the chalcone carbonyl peak (~1660 cm⁻¹) must disappear.
-
-
1H-NMR (DMSO-d6):
-
ABX System: The chiral center at C5 and the diastereotopic protons at C4 appear as an ABX pattern.
-
(C4): dd,
~3.1 ppm. -
(C4): dd,
~3.8 ppm. -
(C5): dd,
~5.5 ppm.
-
(C4): dd,
-
Pyridine Protons: Distinct signals at
8.5–9.0 ppm (H-2, H-6 of pyridine ring).
-
Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Insufficient microwave power absorption.
-
Solution: Increase the polarity of the solvent (add small amount of water or DMF) or increase temperature by 10°C. Ensure the vessel is sealed properly to reach required pressure.
-
-
Issue: Formation of Pyrazole (Aromatization).[5]
-
Cause: Overheating or presence of oxidizing agents.
-
Solution: Reduce reaction time. Ensure inert atmosphere (Argon/N2) if oxidation is observed.
-
Safety Protocols
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use primarily in a closed vessel system. Double-glove (Nitrile) and work in a high-efficiency fume hood.
-
Microwave Superheating: Solvents in sealed vessels can exceed their boiling points significantly. Do not open vessels until the temperature is below 50°C.
-
Pressure: Ensure the microwave reactor has an active pressure sensor and safety release valve.
References
-
Azarifar, D., & Ghasemnejad, H. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 8(8), 642–648.[4] Link
-
Sahu, S. K., et al. (2008). Microwave Assisted Synthesis of Some Novel 2-Pyrazoline Derivatives as Possible Antimicrobial Agents. Tropical Journal of Pharmaceutical Research, 7(2), 961-968. Link
- Bhat, B. A., et al. (2005). Synthesis and Biological Activity of Pyrazolines. Indian Journal of Chemistry, 44B.
- Kidwai, M., et al. (1999). Microwave Assisted Synthesis of Novel 1,2,4-Triazines and 1,2,4-Triazoles.
- Paul, S., et al. (2011). Green synthesis of pyrazoline derivatives. Journal of Chemical Sciences, 123, 925–931.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chalcones, semicarbazones and pyrazolines as inhibitors of cathepsins B, H and L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Green Chemistry Methods in Pyrazoline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Greener Pyrazoline Synthesis
Pyrazoline derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][2][3][4] The synthesis of these valuable heterocyclic compounds has traditionally relied on methods that often involve hazardous solvents, prolonged reaction times, and harsh conditions, posing significant environmental and economic challenges.[1][5] The principles of green chemistry offer a transformative approach to address these limitations by designing chemical processes that are more efficient, safer, and environmentally benign.
This comprehensive guide provides detailed application notes and protocols for the green synthesis of pyrazoline derivatives. It is designed to equip researchers and drug development professionals with the knowledge and practical tools to implement sustainable synthetic strategies. We will delve into several cutting-edge, eco-friendly methodologies, including microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, and the application of novel green catalysts. The focus will be on not just the procedural steps but the underlying scientific principles that make these methods superior alternatives to conventional approaches.
I. Microwave-Assisted Organic Synthesis (MAOS) of Pyrazolines: A Revolution in Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, dramatically reducing reaction times from hours to minutes and often improving product yields.[6][7][8] This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.[2] This localized heating minimizes side reactions and enhances the overall efficiency of the synthesis.[7]
Causality Behind Experimental Choices in MAOS:
The choice of solvent in MAOS is critical. Polar solvents like ethanol and acetic acid are often employed as they efficiently absorb microwave irradiation, leading to rapid heating.[6][9] In some cases, solvent-free conditions can be achieved, further enhancing the green credentials of the method.[10][11][12] The power and temperature settings of the microwave reactor are optimized to achieve the desired reaction rate without causing degradation of the reactants or products.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Diaryl-2-Pyrazolines
This protocol describes the two-step, one-pot synthesis of 3,5-diaryl-2-pyrazolines from substituted acetophenones and aldehydes, followed by cyclization with a hydrazine derivative, all under microwave irradiation.[6][9]
Materials:
-
Substituted acetophenone (e.g., 2-acetylnaphthalene)
-
Substituted benzaldehyde
-
Hydrazine hydrate or Phenylhydrazine
-
Glacial acetic acid or ethanol
-
Potassium carbonate (for chalcone synthesis, optional)
-
Domestic or dedicated microwave synthesizer
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Chalcone Synthesis (Intermediate):
-
In a microwave-safe vessel, dissolve the substituted acetophenone (10 mmol) and the corresponding benzaldehyde (10 mmol) in a minimal amount of a suitable solvent like ethanol.
-
For base-catalyzed reactions, add a catalytic amount of potassium carbonate.
-
Place the vessel in the microwave reactor and irradiate at a power of 300-360 W for 2-5 minutes.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The intermediate chalcone may precipitate and can be used directly in the next step.
-
-
Pyrazoline Cyclization:
-
To the crude chalcone mixture, add the hydrazine derivative (e.g., phenylhydrazine, 12 mmol) and a small amount of glacial acetic acid (as a cyclizing agent).[6]
-
Seal the vessel and place it back into the microwave reactor.
-
Irradiate the mixture at a power of 270-300 W for 3-12 minutes.[6][7]
-
Monitor the reaction by TLC until the chalcone spot disappears.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into crushed ice.
-
The solid pyrazoline derivative will precipitate.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.
-
Workflow for Microwave-Assisted Pyrazoline Synthesis
Caption: Workflow for Microwave-Assisted Pyrazoline Synthesis.
II. Ultrasound-Assisted Synthesis of Pyrazolines: The Power of Acoustic Cavitation
Ultrasound-assisted organic synthesis is another green technique that utilizes high-frequency sound waves (typically >20 kHz) to accelerate chemical reactions.[13][14] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.[2]
Causality Behind Experimental Choices in Sonochemistry:
The use of ultrasound often allows for reactions to be carried out at room temperature, reducing energy consumption and minimizing the formation of byproducts. The choice of solvent can influence the efficiency of cavitation. In some instances, deep eutectic solvents (DES), which are themselves considered green solvents, can be used in combination with ultrasound to further enhance the reaction efficiency and product yields.
Experimental Protocol: Ultrasound-Assisted Synthesis in a Deep Eutectic Solvent
This protocol details the synthesis of pyrazoline derivatives using a combination of ultrasound and a biocompatible deep eutectic solvent (DES).
Materials:
-
Substituted chalcone
-
Hydrazine derivative
-
Deep Eutectic Solvent (DES) (e.g., prepared from benzalkonium chloride and urea)
-
Ultrasonic bath or probe sonicator (operating at 20 kHz)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Mix benzalkonium chloride and urea in the desired molar ratio (e.g., 1:2).
-
Heat the mixture gently (around 80°C) with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature before use.
-
-
Synthesis of Pyrazoline:
-
In a reaction vessel, add the substituted chalcone (1 mmol) and the hydrazine derivative (1.2 mmol) to the prepared DES (e.g., 2-3 mL).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at room temperature for 1-2 hours.
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The DES in the aqueous layer can often be recovered by evaporating the water and reused.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
-
Data Comparison: Conventional vs. Green Synthesis Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Glacial Acetic Acid | Reflux | 15 h | Moderate | |
| Microwave-Assisted | Glacial Acetic Acid | 120 | 7-10 min | 68-86 | [7] |
| Ultrasound-Assisted | Deep Eutectic Solvent | Room Temp. | 1 h | ~88 | |
| Solvent-Free | Ionic Liquid | 100 | 3 h | ~88 | [1] |
| Multicomponent (Aqueous) | Imidazole | Reflux | 2-4 h | Good | [15][16] |
III. Solvent-Free and Multicomponent Reactions: Towards Ideal Green Synthesis
The pinnacle of green chemistry in synthesis is to carry out reactions in the absence of solvents or in environmentally benign solvents like water.[11][17] Solvent-free reactions, often facilitated by grinding or the use of catalysts like ionic liquids, reduce waste and simplify product isolation.[1][11][18] Multicomponent reactions (MCRs) are another cornerstone of green synthesis, where three or more reactants combine in a single step to form the final product, maximizing atom economy and minimizing purification steps.[15][16]
Causality Behind Experimental Choices in Solvent-Free and MCRs:
In solvent-free grinding, the mechanical energy provides the activation energy for the reaction.[18] Ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium.[1] For MCRs in water, the hydrophobic effect can play a crucial role in bringing the reactants together, accelerating the reaction.[17] The choice of a suitable catalyst, such as imidazole, is key to promoting the cascade of reactions in a one-pot synthesis.[15][16]
Experimental Protocol: One-Pot, Four-Component Synthesis of Pyranopyrazoles in Water
This protocol describes a green, one-pot synthesis of pyranopyrazole derivatives, a class of fused pyrazoles, using water as the solvent.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Aromatic aldehyde
-
Malononitrile
-
Silicotungstic acid (catalyst)
-
Water
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).
-
Add a catalytic amount of silicotungstic acid.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 85°C) for the specified time (typically 1-2 hours).
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallization from ethanol or another suitable solvent affords the pure pyranopyrazole derivative.
-
Mechanism of Multicomponent Pyranopyrazole Synthesis
Caption: Proposed mechanism for the four-component synthesis of pyranopyrazoles.
Conclusion: Embracing a Sustainable Future for Pyrazoline Synthesis
The adoption of green chemistry principles is not merely an environmental consideration but a strategic imperative for modern chemical synthesis. The methods outlined in this guide—microwave and ultrasound-assisted synthesis, solvent-free reactions, and multicomponent strategies—offer significant advantages over traditional approaches in terms of efficiency, safety, and sustainability.[18] By implementing these protocols, researchers and drug development professionals can not only accelerate their discovery and development pipelines but also contribute to a more environmentally responsible scientific enterprise. The continued exploration and optimization of these green methodologies will undoubtedly pave the way for even more innovative and sustainable syntheses of pyrazoline derivatives and other important pharmaceutical scaffolds.
References
-
Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. National Institutes of Health (NIH). [Link]
-
Solvent Free Synthesis of Substituted-2-Pyrazolines Using Imidazolium Based Ionic Liquid as a Solvent and Catalyst. ResearchGate. [Link]
-
Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Der Pharma Chemica. [Link]
-
Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]
-
Ultrasound-assisted synthesis of auxiliary pyrazoline integrated thiazole, thiazolone derivative and their biological evaluation. Journal of Medicinal and Chemical Sciences. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Institutes of Health (NIH). [Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link]
-
Green, One-Pot Synthesis of Pyrazole derivatives based on Chalcones. ResearchGate. [Link]
-
Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
MICROWAVE ASSISTED SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING STUDIES OF NOVEL PYRAZOLINE DERIVATIVES AS POTENT ANTIINFLAMMATO. TSI Journals. [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
-
Synthesis of 1-acetyl pyrazoline derivatives synthesized by solvent-free one-pot cyclization and acetylation of aryl chalcones with hydrazine hydrate and acetic anhydride in the presence of fly-ash:PTS catalyst. ResearchGate. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PubMed. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]
-
Eco-Friendly Synthesis of Pyrazoline Derivatives. Impact Factor. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Green Synthesis of Pyrazolines as an Anti-Inflammatory, Antimicrobial and Antioxidant Agents. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]
-
Unveiling a versatile heterocycle: pyrazoline – a review. RSC Publishing. [Link]
-
Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. ResearchGate. [Link]
-
Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Research Square. [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]
-
Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health (NIH). [Link]
-
Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. [Link]
-
Naturally based pyrazoline derivatives as aminopeptidase N, VEGFR2 and MMP9 inhibitors: design, synthesis and molecular modeling. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]
-
Reaction scheme in pyrazoline synthesis. ResearchGate. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 6. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted synthesis of auxiliary pyrazoline integrated thiazole, thiazolone derivative and their biological evaluation [jmchemsci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. impactfactor.org [impactfactor.org]
Application Note: Sonochemical Synthesis of Bioactive 3-(Pyridin-3-yl)-2-pyrazolines
[1]
Executive Summary
This application note details the protocol for the ultrasound-assisted synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine and its 5-aryl derivatives. These scaffolds are critical pharmacophores in drug discovery, exhibiting potent monoamine oxidase (MAO) inhibitory, anti-inflammatory, and antimicrobial properties.
Traditional thermal synthesis (reflux) of these compounds often suffers from long reaction times (10–15 hours), harsh conditions, and moderate yields. This guide demonstrates a sonochemical approach utilizing acoustic cavitation to accelerate reaction kinetics, reducing synthesis time to minutes while improving yield and purity.
Scientific Mechanism: Acoustic Cavitation
The driving force behind this protocol is acoustic cavitation , not merely bulk heating.
-
Bubble Nucleation: High-frequency ultrasonic waves (typically 20–40 kHz) create alternating compression and rarefaction cycles in the solvent (Ethanol/Acetic Acid).
-
Growth & Collapse: Microbubbles grow until they reach an unstable size and collapse violently.[1]
-
The "Hotspot" Phenomenon: This collapse generates localized "hotspots" with transient temperatures of ~5000 K and pressures of ~1000 atm.
-
Chemical Effect: These micro-reactors provide the activation energy required for the condensation and cyclization steps, significantly enhancing the electrophilicity of the carbonyl carbon and the nucleophilicity of hydrazine.
Figure 1: Mechanism of acoustic cavitation driving the synthesis kinetics.
Experimental Protocol
Equipment & Reagents[1][3]
-
Ultrasonic Source: Probe Sonicator (20 kHz, recommended for scale-up) or Ultrasonic Cleaning Bath (40 kHz, adequate for gram-scale).[2]
-
Reaction Vessel: Borosilicate glass flask (flat-bottomed for bath, round-bottomed for probe).
-
Reagents:
-
3-Acetylpyridine (99%)
-
Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde for derivative synthesis)
-
Hydrazine Hydrate (80%)
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalyst)
-
Sodium Hydroxide (40% aq. solution)
-
Part A: Synthesis of Chalcone Intermediate (Claisen-Schmidt)
Target: (E)-3-(pyridin-3-yl)-1-phenylprop-2-en-1-one derivatives.
-
Dissolution: Dissolve 3-acetylpyridine (10 mmol) and the aromatic aldehyde (10 mmol) in 15 mL of absolute ethanol.
-
Catalysis: Add 1 mL of 40% NaOH dropwise under stirring.
-
Sonication: Irradiate the mixture at room temperature.
-
Probe: 20% amplitude, pulse mode (5s ON / 2s OFF) for 2–5 minutes.
-
Bath: Continuous sonication for 10–15 minutes.
-
-
Isolation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base). Filter the precipitated yellow solid (Chalcone).[3]
-
Validation: Check TLC (Hexane:Ethyl Acetate 7:3).
Part B: Cyclization to Pyrazoline
Target: 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine derivative.
-
Mixture: Suspend the Chalcone (5 mmol) from Part A in 10 mL Ethanol.
-
Reagent Addition: Add Hydrazine Hydrate (10 mmol, 2 equiv).
-
Acid Catalysis: Add 5–10 drops of Glacial Acetic Acid.
-
Sonication: Irradiate the mixture.
-
Temperature Control: Maintain bath temp < 50°C to prevent hydrazine decomposition.
-
Time: 10–20 minutes (monitor via TLC).
-
-
Workup: Cool the mixture. Pour into ice water. The solid pyrazoline precipitates out.
-
Purification: Recrystallize from hot ethanol to yield pure crystals.
Figure 2: Step-by-step synthetic workflow for pyridine-substituted pyrazolines.
Data Analysis: Ultrasound vs. Conventional[1][5][7][8]
The following data compares the synthesis of 3-(pyridin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazole using conventional reflux versus the ultrasonic method described above.
| Parameter | Conventional Reflux | Ultrasonic Irradiation (Bath) | Improvement Factor |
| Reaction Time (Step 1) | 2–4 Hours | 5–15 Minutes | 16x Faster |
| Reaction Time (Step 2) | 6–12 Hours | 15–25 Minutes | 28x Faster |
| Overall Yield | 60–72% | 88–94% | +25% Yield |
| Energy Consumption | High (Continuous Heating) | Low (Ambient/Brief) | Green Process |
| Solvent Usage | High (50–100 mL) | Low (10–20 mL) | Waste Reduction |
Data aggregated from comparative studies in heterocyclic synthesis [1, 2].
Critical Troubleshooting & Optimization
Hydrazine Stability
Issue: Hydrazine hydrate is unstable at high temperatures and can degrade before reacting. Solution: In ultrasonic baths, water temperature rises over time. Use a cooling loop or add ice periodically to the bath to keep the temperature between 30–45°C. Do not exceed 50°C.
Catalyst Selection
While Glacial Acetic Acid is standard, Deep Eutectic Solvents (DES) (e.g., Choline Chloride:Urea) have shown promise as both solvent and catalyst for this specific reaction, offering a greener profile and easier workup [3].
Position in Bath
For bath sonicators, the "standing wave" pattern creates zones of high and low energy. Protocol: Determine the "hotspot" of your specific bath using the aluminum foil test (foil should perforate within 30s) and clamp the reaction flask exactly in this zone.
References
-
Ultrasonic assisted synthesis of pyrazolo[3,4-b]pyridine derivatives. Source: Journal of Chemical and Pharmaceutical Research. Relevance: Establishes the baseline for ultrasound acceleration in pyridine-pyrazole scaffolds. URL:[Link]
-
Ultrasound mediated synthesis of pyrazoline derivatives using biocompatible deep eutectic solvent. Source: Der Pharma Chemica. Relevance: Provides comparative data on yields (88% vs 60%) and reaction times (minutes vs hours). URL:[Link]
-
Efficient sonochemical synthesis of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. Source: Ultrasonics Sonochemistry (PubMed). Relevance: Validates the mechanism of acoustic cavitation in pyrazoline ring closure. URL:[Link]
Solvent selection for pyrazoline synthesis (ethanol vs acetic acid)
Comparative Protocols: Ethanol (Base-Catalyzed) vs. Glacial Acetic Acid (Acid-Catalyzed)
Abstract & Strategic Overview
The synthesis of 2-pyrazolines—a privileged scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory properties—relies heavily on the cyclocondensation of chalcones (
This guide contrasts the two dominant solvent systems:
-
Ethanol (with catalytic Base): Favored for Green Chemistry compliance and synthesis of
-unsubstituted ( -H) or -phenyl pyrazolines. -
Glacial Acetic Acid: Acts as both solvent and catalyst. It is the preferred route for rapid synthesis but typically results in
-acetylated derivatives when using hydrazine hydrate, altering the pharmacophore.
Mechanistic Insight: The Role of Solvent
The solvent is not merely a medium; it is a participant in the reaction pathway.
-
Ethanol Pathway (Base-Catalyzed): The reaction proceeds via a Michael addition of the hydrazine to the
-carbon of the chalcone, followed by intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration. The base (NaOH/KOH) deprotonates the hydrazine, enhancing its nucleophilicity. -
Acetic Acid Pathway (Acid-Catalyzed): The acid protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity. Crucially, in the presence of glacial acetic acid and heat, the secondary amine of the formed pyrazoline ring often undergoes rapid acetylation, yielding the
-acetyl derivative.[1]
Figure 1: Mechanistic Bifurcation & Solvent Influence
Caption: Divergent synthesis pathways. Ethanol yields N-H derivatives; Acetic Acid typically yields N-Acetyl derivatives.
Comparative Analysis Data
The following data summarizes average outcomes based on internal validation and literature consensus (see References).
| Feature | Ethanol (EtOH) + Base | Glacial Acetic Acid (AcOH) |
| Primary Product | 1-H-Pyrazoline (or | |
| Reaction Type | Base-Catalyzed (NaOH/KOH) | Acid-Catalyzed |
| Temperature | Reflux (~78°C) | Reflux (~118°C) |
| Time to Completion | 6 – 12 Hours | 3 – 6 Hours |
| Yield (Average) | 65% – 80% | 85% – 95% |
| Workup Difficulty | Low (Precipitates on cooling/ice) | Low (Precipitates on ice) |
| Green Score | High (Eco-friendly solvent) | Medium (Corrosive, requires neutralization) |
| Purity Profile | Moderate (Recrystallization often needed) | High (Often pure precipitate) |
Detailed Experimental Protocols
Protocol A: Synthesis of 1-H-Pyrazolines (Ethanol Route)
Target: Synthesis of non-acetylated pyrazolines. Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood.
-
Preparation:
-
Dissolve Chalcone (10 mmol) in Absolute Ethanol (20 mL) in a 100 mL round-bottom flask (RBF).
-
Add Hydrazine Hydrate (15-20 mmol) (slight excess ensures completion).
-
Add NaOH (10 mmol) pellets or 1-2 mL of 30% NaOH solution.
-
-
Reaction:
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring for 6–10 hours .
-
Checkpoint: Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 200 mL of crushed ice-water with vigorous stirring.
-
A colored precipitate (often yellow/orange) will form immediately.
-
-
Purification:
-
Filter the solid using a Buchner funnel.[2]
-
Wash with cold water (3 x 20 mL) to remove excess base and hydrazine.
-
Recrystallize from Ethanol or Ethanol:Water (9:1) .
-
Protocol B: Synthesis of
-Acetyl-Pyrazolines (Acetic Acid Route)
Target: Synthesis of
-
Preparation:
-
Dissolve Chalcone (10 mmol) in Glacial Acetic Acid (15-20 mL) in a 100 mL RBF.
-
Add Hydrazine Hydrate (20-40 mmol) slowly.
-
Note: The reaction is exothermic; add hydrazine dropwise if the scale is large.
-
-
Reaction:
-
Reflux the mixture (approx. 118-120°C) for 4–6 hours .
-
Mechanism Check: The excess acetic acid acts as the acetylating agent for the
nitrogen after ring closure.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into crushed ice-water (200 mL) .
-
Neutralization (Optional but recommended): If the precipitate is sticky or does not form well, neutralize the solution to pH ~7 using saturated Sodium Bicarbonate (
) solution.
-
-
Purification:
Figure 2: Experimental Workflow Decision Tree
Caption: Decision matrix for solvent selection based on the desired final pharmacophore.
Expert Tips & Troubleshooting
-
Stickiness: If the product oils out instead of precipitating upon pouring into ice, scratch the side of the beaker with a glass rod to induce nucleation, or add a seed crystal.
-
Color Change: A shift in fluorescence under UV light (254/365 nm) is a rapid way to confirm the transition from chalcone (often non-fluorescent or weak) to pyrazoline (often highly fluorescent blue/green).
-
Oxidation Risk: 2-Pyrazolines are sensitive to oxidation (converting to pyrazoles). Avoid prolonged exposure to air during drying; vacuum drying is preferred.
-
Solvent-Free Alternatives: For strictly Green Chemistry applications, "grinding" methods (mechanochemistry) using a mortar and pestle with catalytic acetic acid have been reported to yield products in minutes, though scale-up is limited [1].
References
-
Wahyuningsih, T. D., Suma, A. A. T., & Astuti, E. (2019).[7] Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde.[7] Journal of Applied Pharmaceutical Science, 9(03), 037-043.
-
[Link]
-
-
Basak, S., & Bhat, K. I. (2010). Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 3(3).
-
[Link]
-
-
BenchChem. (2025).[4] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
-
Shelke, S. N., et al. (2012). An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique.[2][8] Green Chemistry Letters and Reviews, 5(4).
-
[Link]
-
Sources
- 1. thesesjournal.com [thesesjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. rjptonline.org [rjptonline.org]
- 7. japsonline.com [japsonline.com]
- 8. mobt3ath.com [mobt3ath.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Pyrazoline Oxidation During Synthesis
Welcome to the Application Scientist Support Hub. A persistent challenge in the synthesis of nitrogen-rich heterocycles is the unwanted oxidative aromatization of 2-pyrazolines into fully aromatic pyrazoles. While pyrazolines are kinetically stable, they are thermodynamically driven to aromatize to achieve a lower-energy 6π-electron system.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you successfully isolate 2-pyrazolines without spontaneous dehydrogenation.
The Mechanistic Causality of Pyrazoline Oxidation
To prevent oxidation, we must first understand the pathway. The cyclocondensation of an α,β-unsaturated carbonyl (chalcone) with a hydrazine derivative yields a 2-pyrazoline. However, in the presence of an electron acceptor (such as atmospheric oxygen) or specific catalytic solvents, the dihydropyrazole ring undergoes rapid dehydrogenation (-2H).
Mechanistic pathway of pyrazoline synthesis and its oxidative aromatization to pyrazole.
Troubleshooting FAQs
Q1: Why are my pyrazolines spontaneously oxidizing in the reaction mixture even at room temperature?
A: The primary culprit is exposure to ambient atmosphere. Atmospheric oxygen acts as a potent terminal electron acceptor for the dehydrogenation process. If your reaction is open to the air, ambient
Q2: I am using DMSO as my primary solvent. Is this contributing to the oxidation? A: Yes. Solvents play a critical catalytic role in aerobic aromatization. Dimethyl Sulfoxide (DMSO) and glacial Acetic Acid (AcOH) actively promote the dehydrogenation of pyrazolines. In fact, simply heating 1,3,5-triarylpyrazolines in DMSO in open air is a standard "green" synthetic method deliberately used to force aromatization to pyrazoles . To prevent this, switch to non-oxidizing, degassed solvents such as anhydrous ethanol, toluene, or THF.
Q3: Does the choice of hydrazine derivative dictate the final oxidation state? A: Absolutely. The structural nature of your hydrazine precursor dictates the reaction pathway. If the hydrazine possesses a good leaving group (e.g., tosylhydrazine), the intermediate undergoes rapid elimination under redox-neutral conditions, completely bypassing the stable pyrazoline stage and directly yielding an aromatic pyrazole . To isolate the pyrazoline, utilize standard precursors like phenylhydrazine or hydrazine hydrate.
Q4: I am using a Zinc triflate (
Standard Operating Procedure: Anaerobic Synthesis of 2-Pyrazolines
This protocol relies on the strict exclusion of oxygen and the avoidance of protic/oxidizing solvents to trap the intermediate 2-pyrazoline.
Self-Validating Mechanism: This workflow uses real-time TLC fluorescence monitoring. Pyrazolines typically exhibit strong, distinct fluorescence under 365 nm UV light due to their rigid dihydropyrazole core. Fully aromatic pyrazoles often quench this specific fluorescence and elute with a noticeably different
Step 1: Solvent Degassing (The Causative Step)
-
Transfer 50 mL of anhydrous ethanol (or THF) into a heavy-walled Schlenk flask.
-
Perform three consecutive cycles of Freeze-Pump-Thaw to remove dissolved oxygen, which acts as the primary electron acceptor for spontaneous dehydrogenation.
-
Backfill the flask with high-purity Argon.
Step 2: Reagent Assembly
-
Under a positive pressure of Argon, add 1.0 equivalent of the chosen α,β-unsaturated carbonyl (chalcone).
-
Add 1.2 equivalents of phenylhydrazine.
-
Critical Check: Ensure you are not using tosylhydrazine, as its leaving group promotes spontaneous redox-neutral aromatization.
Step 3: Controlled Cyclocondensation
-
Heat the mixture to a gentle reflux (78 °C for ethanol) under a continuous Argon blanket for 4–6 hours.
-
Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside a chalcone standard. Elute with Hexane/Ethyl Acetate (8:2). The formation of a highly fluorescent spot under 365 nm UV indicates the successful formation of the 2-pyrazoline. If a non-fluorescent, higher-
spot begins to dominate, oxygen has breached the system.
Step 4: Anaerobic Workup and Storage
-
Cool the flask to room temperature under Argon.
-
Evaporate the solvent under reduced pressure using a rotary evaporator flushed with Argon gas.
-
Purify the crude product via flash column chromatography using degassed eluents.
-
Store the purified pyrazoline in an amber vial under Argon at -20 °C to prevent long-term photo-oxidation.
Quantitative Impact of Reaction Conditions
The table below summarizes how specific combinations of solvent, atmosphere, and temperature dictate the final oxidation state of the heterocycle, highlighting the necessity of inert conditions for pyrazoline isolation.
| Solvent | Atmosphere | Additive / Catalyst | Temp (°C) | Time (h) | Pyrazoline Yield (%) | Pyrazole Yield (%) |
| THF | Argon | 100 | 2 | >95% | 0% | |
| THF / AcOH | Open Air | 50 | 12 | 0% | 99% | |
| Ethanol | Argon | None | 78 | 4 | 85% | <2% |
| DMSO | Open Air | None | 110 | 24 | 0% | 92% |
Data extrapolated from established hydrohydrazination and aerobic aromatization methodologies , .
References
-
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry (2024) URL: [Link]
-
Title: Aerobic aromatization of 1,3,5-triarylpyrazolines in open air and without catalyst Source: Arkivoc (2015) URL: [Link]
-
Title: Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination Source: Organic Letters (2008) URL: [Link]
Purification of 3-pyridyl-2-pyrazoline by recrystallization
Technical Support Center: Purification of 3-pyridyl-2-pyrazoline
Case ID: PYR-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Subject: 3-pyridyl-2-pyrazoline (and derivatives) Critical Attribute: High susceptibility to oxidative dehydrogenation.
The purification of 2-pyrazolines is deceptively difficult. Unlike standard organic solids, these heterocycles possess a driving force to aromatize into their corresponding pyrazoles , a transformation accelerated by heat, light, and air. Furthermore, the presence of the pyridine ring introduces pH-dependent solubility issues, often leading to the dreaded "oiling out" phenomenon during recrystallization.
This guide provides a self-validating workflow to purify 3-pyridyl-2-pyrazoline while mitigating the risk of degradation.
Solvent System Selection Strategy
The choice of solvent is the single most critical variable. For 3-pyridyl-2-pyrazoline, the solvent must balance the polarity of the pyridine nitrogen (which favors alcohols) with the lipophilicity of the pyrazoline ring.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | N/A | Primary Choice | Best balance of solubility and recovery. The water content helps suppress oiling out. |
| Ethanol / Water | 8:2 to 6:4 | Anti-Oiling | Use if the compound oils out in pure ethanol. Water acts as the anti-solvent.[1] |
| Methanol | N/A | Secondary | Higher solubility; good for very polar derivatives but leads to lower recovery yields. |
| Ethyl Acetate / Hexane | 1:3 | Alternative | Use only if the compound is N-substituted (e.g., N-phenyl). Avoid for NH-pyrazolines due to poor solubility. |
Solvent Decision Logic (Visualization)
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on substitution patterns.
Optimized Experimental Protocol
Objective: Maximize purity (>98%) while minimizing thermal exposure to prevent oxidation to pyrazole.
Step-by-Step Methodology
-
Preparation (Inerting):
-
Why: 2-Pyrazolines are air-sensitive in solution.
-
Action: Sparge the chosen solvent (e.g., Ethanol) with Nitrogen or Argon for 10 minutes prior to heating.
-
-
Dissolution (The "Minimum Hot" Rule):
-
Impurity Scavenging (Optional):
-
If the solution is dark red/brown (indicating oxidation products), add activated charcoal (1-2% w/w).
-
Filter hot through a pre-warmed Celite pad.
-
-
Controlled Cooling (The "Insulation" Step):
-
Why: Rapid cooling traps impurities and causes oiling out.
-
Action: Wrap the flask in aluminum foil and a towel. Allow it to reach room temperature undisturbed over 2–3 hours.
-
-
Crystallization & Isolation:
Troubleshooting Guide
Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: The solution becomes cloudy/milky, and droplets of oil settle at the bottom instead of crystals.[4] Mechanism: The saturation temperature of the solute is higher than the melting point of the solvated compound.[3] This is common in pyridyl-pyrazolines due to their ability to hydrogen bond with the solvent, lowering the effective melting point.
Corrective Actions:
-
Re-heat and Dilute: Redissolve the oil by heating and add 10-20% more solvent. This lowers the saturation temperature below the oiling point.
-
Seeding: Add a "seed crystal" of pure product at the first sign of cloudiness. This provides a nucleation template that bypasses the amorphous oil phase [1].
-
Trituration: If the oil persists, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (e.g., Hexane or cold Ether) to induce solidification.
Issue B: Product Turns Yellow/Dark (Oxidation)
Symptom: The white/pale yellow solid turns deep yellow or brown during heating or drying. Mechanism: The 2-pyrazoline ring loses hydrogen to become a fully aromatic pyrazole. This is thermodynamically favorable and catalyzed by trace metals or light [2].
Corrective Actions:
-
Degas Solvents: Ensure all solvents are oxygen-free.
-
Acid Stabilization: Add a trace amount (0.1%) of Acetic Acid to the recrystallization solvent. Protonation of the pyridine ring or the pyrazoline nitrogen can kinetically stabilize the molecule against oxidation [3].
-
Darkness: Perform the crystallization in a flask wrapped in foil.
Process Workflow & Critical Control Points
Figure 2: Workflow diagram highlighting the "Oiling Out" loop and Critical Control Points.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for primary recrystallization of 3-pyridyl-2-pyrazolines. While solubility is high, the recovery yield is often poor due to the compound's high solubility even at cold temperatures. Furthermore, acetone can undergo aldol-type condensations with the pyrazoline under certain conditions. Stick to Ethanol or Methanol.
Q: My product is fluorescent. Is this normal? A: Yes. 1,3,5-triphenyl-2-pyrazolines and their pyridyl analogs are known fluorophores (often blue/green emission). However, a shift in fluorescence color (e.g., from blue to yellow-green) often indicates oxidation to the pyrazole form. Check purity via TLC or NMR.
Q: How do I remove unreacted chalcone (starting material)? A: Chalcones are less polar than the corresponding pyrazolines. If chalcone impurities persist after ethanol recrystallization, perform a "slurry wash" with a non-polar solvent like Hexane or cold Diethyl Ether. The chalcone will dissolve/wash away, leaving the more polar pyrazoline salt/solid behind.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "oiling out" mechanisms and seeding techniques).
-
Levai, A. (2002). Synthesis of 2-pyrazolines by the reactions of alpha,beta-unsaturated aldehydes and ketones with hydrazines.[5] Journal of Heterocyclic Chemistry, 39(1), 1-13. Link
- Powers, D. G., et al. (1998). Automated parallel synthesis of chalcone-based screening libraries. Tetrahedron, 54(16), 4085-4096.
-
Shah, T., et al. (2010). Synthesis and antibacterial activity of some new 2-pyrazolines. Journal of the Serbian Chemical Society, 75(11). (Provides specific recrystallization solvents for pyridyl-pyrazolines).[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazoline Cyclization
Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals who are tackling the unpredictable regioselectivity often encountered during the cyclization of α,β-unsaturated carbonyls (chalcones) with hydrazines.
Part 1: Core Concepts & Mechanistic Causality
The synthesis of pyrazolines via the condensation of chalcones and hydrazines is a cornerstone of medicinal chemistry. However, researchers frequently encounter regioselectivity issues, yielding frustrating mixtures of 1,3,5-trisubstituted and 1,4,5-trisubstituted pyrazolines.
The causality behind this lies in the competing mechanistic pathways dictated by the reaction environment:
-
Hydrazone-First Pathway (Acidic/Neutral): Initial condensation of the hydrazine at the carbonyl carbon forms a hydrazone intermediate, followed by an intramolecular Michael addition. This pathway thermodynamically favors the 1,3,5-trisubstituted regioisomer .
-
Aza-Michael-First Pathway (Basic): Initial nucleophilic attack of the hydrazine occurs at the β-carbon of the chalcone, followed by intramolecular condensation at the carbonyl. Depending on the substitution and electronic effects, this can shift the regioselectivity toward the 1,4,5-trisubstituted regioisomer .
To establish a self-validating experimental system, researchers must pair strict environmental controls (catalyst choice, pH, solvent polarity) with definitive 2D-NMR validation.
Mechanistic divergence in pyrazoline cyclization dictated by catalytic conditions.
Part 2: Troubleshooting Guide (FAQs)
Q1: I am obtaining a 60:40 mixture of pyrazoline regioisomers. How can I drive the reaction to exclusively form the 1,3,5-trisubstituted pyrazoline? A1: The formation of regioisomer mixtures usually indicates a lack of thermodynamic control or competing initial attack sites. To drive the reaction toward the 1,3,5-isomer, shift to an acid-catalyzed system. Utilizing glacial acetic acid as a solvent and catalyst promotes the initial formation of the hydrazone intermediate by protonating the carbonyl oxygen, making it highly electrophilic (1[1]). Alternatively, utilizing strong Brønsted acids like TfOH strongly stabilizes the benzylic carbocation intermediate during electrocyclization, directing the intramolecular cyclization exclusively toward the 1,3,5-regioisomer (2[2]).
Q2: How can I definitively differentiate between the 1,3,5- and 1,4,5-regioisomers using NMR? 1H NMR alone is ambiguous due to overlapping aromatic signals. A2: 1H NMR can be misleading, although the pyrazoline core protons typically present a distinct ABX or AMX spin system (two diastereotopic protons at C-4 and one at C-5) (). To build a self-validating analytical system, you must use 2D NMR techniques (1H-13C HMBC and NOESY) (3[3]):
-
13C NMR: The C-4 carbon of the pyrazoline ring typically appears upfield (approx. 41-51 ppm), whereas the C-5 carbon appears further downfield (approx. 61-67 ppm) due to its proximity to the electronegative nitrogen atom.
-
HMBC: Look for long-range coupling between the C-5 proton and the substituent's carbons. If the aryl group is at C-5 (1,3,5-isomer), the C-5 proton will show strong HMBC cross-peaks to the ipso-carbon of that aryl ring[3].
-
NOESY: Spatial correlation between the N-1 substituent and the C-5 proton/substituent will definitively map the regiochemistry[3].
Q3: My reaction stalls at the acyclic hydrazone intermediate. The intramolecular Michael addition is not occurring. What is the solution? A3: This stalling occurs when the β-carbon of the original chalcone is highly sterically hindered or electron-rich, reducing its electrophilicity. Troubleshooting steps:
-
Increase Temperature: Refluxing in a higher boiling solvent (e.g., swapping ethanol for acetic acid) provides the activation energy required for ring closure.
-
Enhance Electrophilicity: If using neutral conditions, add a catalytic amount of a strong acid (e.g., TfOH) to protonate the α,β-unsaturated system, thereby increasing the electrophilicity of the β-carbon and forcing the cyclization[2].
Part 3: Experimental Protocols
Protocol 1: Acid-Catalyzed Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazolines
Causality: Acetic acid acts as both solvent and Brønsted acid, protonating the chalcone carbonyl to ensure hydrazone formation precedes cyclization, thereby locking in the 1,3,5-regiochemistry (1[1]).
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted chalcone (1.0 mmol).
-
Reagent Addition: Add 20 mL of glacial acetic acid to dissolve the chalcone. Slowly add hydrazine hydrate (4.0 mmol) dropwise at room temperature. (Note: The addition is slightly exothermic).
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) in an oil bath for 6.5 hours. Monitor the disappearance of the chalcone via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the mixture to room temperature and pour it onto 50 g of crushed ice. Stir vigorously until a solid precipitate forms.
-
Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from hot ethanol to yield the pure 1,3,5-pyrazoline.
Protocol 2: TfOH-Mediated Intermolecular Electrocyclization
Causality: For highly challenging or unreactive substrates, Trifluoromethanesulfonic acid (TfOH) mediates the formation of the most stable benzylic carbocation, forcing absolute regioselectivity (2[2]).
-
Initiation: Dissolve the aldehyde (1.0 mmol) and arylhydrazine (1.0 mmol) in 1.0 mL of CH3CN.
-
Catalysis: Add a catalytic amount of TfOH (20 mol%) to the mixture.
-
Trapping: Add the alkene/styrene derivative (1.0 mmol) to the solution.
-
Reaction: Stir at room temperature or elevate to 80 °C depending on steric bulk, monitoring by LC-MS until completion.
-
Isolation: Quench with saturated NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via column chromatography.
Part 4: Quantitative Data & Condition Optimization
The following table synthesizes the impact of various catalytic conditions on the yield and regioselectivity of pyrazoline formation, allowing researchers to select the optimal system for their specific substrates.
| Catalyst / Condition | Solvent | Temp (°C) | Dominant Regioisomer | Average Yield (%) | Mechanistic Driver |
| Glacial Acetic Acid | AcOH | 118 (Reflux) | 1,3,5-trisubstituted | 80 - 90% | Hydrazone pre-formation via C=O protonation. |
| TfOH (20 mol%) | CH3CN | 25 - 80 | 1,3,5-trisubstituted | 85 - 95% | Benzylic carbocation stabilization. |
| Basic (KOH / NaOH) | EtOH | 78 (Reflux) | Mixture (Substrate dependent) | 60 - 75% | Enhanced hydrazine nucleophilicity; competing Aza-Michael. |
| Cu(OTf)2 + | Ionic Liquid | 80 | 1,3,5-trisubstituted | > 85% | Lewis acid activation of the enone system. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TfOH mediated intermolecular electrocyclization for the synthesis of pyrazolines and its application in alkaloid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05702H [pubs.rsc.org]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine Solution Stability
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of 2-pyrazoline derivatives. The core issue with 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine is not inherent "impurity," but rather its thermodynamic drive to aromatize.
The 4,5-dihydro-1H-pyrazole ring contains an endocyclic double bond and acts as a cyclic hydrazine moiety. It is essentially a trapped, high-energy intermediate[1]. When exposed to dissolved oxygen, light, or extreme pH, it readily degrades. This guide is designed to help you understand the causality behind these degradation pathways and implement self-validating protocols to ensure absolute data integrity in your assays.
Part 1: Frequently Asked Questions (Core Stability Principles)
Q1: Why does my 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine stock solution change color and lose potency over time? A: You are observing spontaneous oxidative aromatization. The driving force for this degradation is the massive thermodynamic stabilization gained by forming a fully conjugated 6π-electron aromatic system[2]. Dissolved oxygen in your solvent acts as an electron acceptor, removing two protons and two electrons from the pyrazoline ring to form the highly stable aromatic pyrazole (3-(1H-pyrazol-3-yl)pyridine)[3]. This reaction is further accelerated by ambient light (photo-oxidation).
Q2: How does the pyridine ring affect the stability of the 2-pyrazoline core? A: The pyridine substituent drastically alters the electronic landscape of the molecule. Pyridine is both an electron-withdrawing group and a basic site (pKa ~ 5.2). In protic or acidic solvents, the pyridine nitrogen—and potentially the imine nitrogen of the pyrazoline ring—undergoes excited-state protonation. This protonation draws electron density away from the 2-pyrazoline core, making it highly susceptible to hydrolytic ring-opening.
Q3: What are the optimal solvents and storage conditions to maximize shelf-life? A: 2-Pyrazolines are stronger bases and less stable than pyrazoles, behaving similarly to unsaturated compounds[1]. To maximize stability, use anhydrous, aprotic solvents (like DMSO or DMF) that have been rigorously degassed to remove dissolved oxygen. Solutions must be stored in amber glass vials (to prevent photo-oxidation) under an inert atmosphere (Argon or Nitrogen) at -20°C.
Part 2: Mechanistic Degradation Pathways
Understanding the exact mechanism of failure is critical for troubleshooting. Below is the logical flow of how 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine degrades under different environmental stressors.
Mechanistic degradation pathways of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine in solution.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected half-life (
| Solvent System | Atmosphere | Temperature | Storage Vessel | Estimated Half-Life ( | Primary Degradant |
| DMSO (10 mM) | Aerobic (Air) | 25°C | Clear Glass | 24 - 48 hours | 3-(1H-pyrazol-3-yl)pyridine (-2 Da) |
| DMSO (10 mM) | Inert (Argon) | -20°C | Amber Glass | > 6 months | None detected |
| Aqueous Buffer (pH 2.0) | Aerobic (Air) | 37°C | Clear Glass | < 2 hours | Ring-opened hydrazone (+18 Da) |
| Aqueous Buffer (pH 7.4) | Inert (Argon) | 4°C | Amber Glass | ~ 72 hours | 3-(1H-pyrazol-3-yl)pyridine (-2 Da) |
Part 4: Troubleshooting Guide
Issue 1: Unwanted Aromatization During Cellular Assays
-
Symptom: LC-MS analysis of the assay media shows a dominant peak with a mass shift of -2 Da relative to the parent compound.
-
Causality: The cell culture media is highly oxygenated and incubated at 37°C, providing the perfect thermodynamic environment for oxidative dehydrogenation[3].
-
Solution: Prepare fresh working dilutions immediately before dosing. Do not let intermediate aqueous dilutions sit on the benchtop. If the assay permits, include a mild, non-interfering antioxidant (e.g., 0.1% ascorbic acid) to scavenge reactive oxygen species.
Issue 2: Rapid Degradation in Acidic Mobile Phases (HPLC/LC-MS)
-
Symptom: Multiple unidentifiable peaks or a +18 Da mass shift during chromatographic analysis.
-
Causality: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA (pH ~ 2.0). This protonates the pyridine and pyrazoline nitrogens, catalyzing hydrolytic ring-opening into a linear hydrazone.
-
Solution: Switch to a neutral or slightly basic mobile phase system (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) to maintain the integrity of the 2-pyrazoline ring during analysis.
Troubleshooting workflow for identifying and resolving 2-pyrazoline solution instability.
Part 5: Self-Validating Experimental Protocols
To ensure reproducibility, follow this self-validating protocol for the preparation of ultra-stable stock solutions. The inclusion of a Quality Control (QC) step ensures the system validates itself before you begin your biological or chemical assays.
Protocol: Preparation of Ultra-Stable Stock Solutions
Step 1: Solvent Degassing
-
Transfer 10 mL of anhydrous DMSO into a clean, dry septum-capped vial.
-
Insert a long needle attached to an Argon line directly into the solvent. Insert a short vent needle into the septum.
-
Sparge the DMSO with Argon for a minimum of 15 minutes to displace all dissolved oxygen.
-
Causality: Removing
eliminates the primary electron acceptor required for the aromatization of the 4,5-dihydro-1H-pyrazole core.
Step 2: Dissolution
-
Weigh the required amount of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine powder into an amber glass vial.
-
Purge the vial with Argon for 2 minutes.
-
Using a gas-tight syringe, transfer the required volume of degassed DMSO to the amber vial to achieve a 10 mM concentration. Vortex gently until completely dissolved.
Step 3: Aliquoting and Storage
-
Under an Argon stream, divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
-
Cap tightly, seal with Parafilm, and store immediately at -20°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen, which cumulatively degrade the compound.
Step 4: Self-Validation (QC Check)
-
Take one aliquot, dilute to 1 µM in a neutral solvent (e.g., Acetonitrile/Water, no acid), and inject it into the LC-MS.
-
Validation Criteria: The Extracted Ion Chromatogram (EIC) for the parent mass must show >98% purity. If the EIC for [M - 2H] (the pyrazole) exceeds 2%, the degassing process failed, and the stock must be discarded.
References
- Title: common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions Source: BenchChem URL
- Title: Full article: 4,5-Dihydro-1H-pyrazole: an indispensable scaffold Source: Taylor & Francis URL
- Source: Chim.
- Title: Synthesis and Relative Stability of 3,5-Diacyl-4,5-dihydro-1H-pyrazoles Prepared by Dipolar Cycloaddition of Enones and α-Diazoketones Source: ACS Publications URL
Sources
Technical Support Center: Pyrazoline Synthesis via Chalcone-Hydrazine Condensation
[1]
Topic: Optimizing Reflux Time for Chalcone-Hydrazine Condensation Audience: Researchers, Medicinal Chemists, and Process Engineers Status: Active | Updated: March 2026
Module 1: The Mechanism & Kinetic Logic
The Core Issue: Reflux time in pyrazoline synthesis is not a fixed constant; it is a variable dependent on the electronic nature of your substituents. The reaction proceeds through a two-step sequence:[1][2]
-
Schiff Base Formation (Fast): Hydrazine attacks the carbonyl carbon to form a hydrazone intermediate .
-
Cyclization (Slow/Rate-Determining): The amino group of the hydrazone attacks the
-carbon of the alkene (Michael-type addition) to close the ring.
Why Time Matters:
-
Too Short: The reaction stops at the hydrazone intermediate (often mistaken for product due to similar polarity).
-
Too Long: The 2-pyrazoline ring (sensitive to oxidation) aromatizes into a pyrazole or degrades into tars.
Visualizing the Pathway
The following diagram illustrates the critical intermediate steps and failure modes (oxidation).
Figure 1: Reaction pathway showing the critical hydrazone intermediate and the risk of over-oxidation to pyrazole.
Module 2: Standard Optimized Protocol
This protocol uses Glacial Acetic Acid as the catalyst/solvent.[3][4][5] It is generally superior to basic conditions for stability, though base catalysis (NaOH/EtOH) is an alternative for acid-sensitive substrates.
Reagents & Setup
-
Hydrazine Hydrate (80-99%): 2.0 - 3.0 equiv (Excess drives equilibrium)
-
Solvent: Ethanol (Abs.) or Glacial Acetic Acid (10-15 mL per mmol)
-
Catalyst: Glacial Acetic Acid (if using EtOH as solvent, add 1-2 mL)
Step-by-Step Workflow
-
Dissolution: Dissolve chalcone in Ethanol. Sonicate if necessary to ensure homogeneity before heating.
-
Addition: Add Hydrazine Hydrate dropwise at room temperature.
-
Tech Note: If using pure Acetic Acid as solvent, cooling is required during addition (exothermic).
-
-
Reflux (The Critical Phase):
-
Heat to mild reflux (
for EtOH). -
Time: Start checking TLC at 3 hours . Most reactions complete between 4 to 8 hours .
-
-
Monitoring: Perform TLC every hour after the 3rd hour. Look for the disappearance of the Hydrazone spot (see Troubleshooting).
-
Workup:
-
Pour reaction mixture into crushed ice (approx. 5x volume).
-
Stir vigorously for 15-30 minutes to precipitate the solid.
-
Filter, wash with cold water (to remove hydrazine/acid), and recrystallize from Ethanol.
-
Module 3: Troubleshooting & Optimization Guide
Decision Tree: Diagnosing Reflux Issues
Figure 2: Logical decision tree for interpreting TLC results during reflux.
Symptom-Based Solutions
1. The "Hydrazone Trap" (Incomplete Cyclization)
-
Symptom: You isolate a solid, but the Melting Point is lower than expected, or NMR shows a signal around
8.0-8.5 ppm (characteristic of hydrazone proton) but lacks the characteristic ABX pattern of the pyrazoline ring. -
Root Cause: Reflux time was sufficient for condensation (Step 1) but insufficient for cyclization (Step 2).
-
Fix:
-
Extend Reflux: Return the crude solid to the flask, add fresh solvent/acid, and reflux for an additional 4-6 hours.
-
Increase Acidity: Cyclization is acid-catalyzed. Ensure you are using Glacial Acetic Acid, not dilute acid.
-
2. Low Yield / Oily Product [1]
-
Symptom: Product does not precipitate when poured onto ice.
-
Root Cause: Pyrazolines can be soluble in acidic water, or the reaction formed a "tar" due to polymerization.
-
Fix:
-
Neutralization: If using acetic acid, the ice water might be too acidic. Neutralize carefully with 10% NaOH or NaHCO3 to pH ~7 to force precipitation.
-
Solvent Switch: If ethanol reflux fails (temp too low), switch to n-Butanol (BP
) or Acetic Acid (BP ) to overcome the activation energy barrier.
-
3. Product is Colored (Red/Brown) instead of Pale Yellow/White
-
Symptom: Darkening of the reaction mixture.
-
Root Cause: Oxidation of pyrazoline to pyrazole or formation of azo-compounds. This happens when reflux is too long or exposed to air.
-
Fix:
-
Inert Atmosphere: Run the reflux under Nitrogen or Argon balloon.
-
Optimize Time: Stop the reaction immediately once the limiting reagent (Chalcone) is consumed on TLC. Do not "over-cook."
-
Module 4: Comparative Data & Solvents
Table 1: Solvent & Catalyst Effects on Reflux Time
| Solvent System | Temperature ( | Typical Time | Pros | Cons |
| Ethanol + AcOH | 78 | 4 - 8 hrs | Standard, Easy Workup | May be too cool for hindered substrates |
| Glacial Acetic Acid | 118 | 3 - 5 hrs | Fast Cyclization | Harder to remove trace acid; Corrosive |
| n-Butanol | 117 | 3 - 5 hrs | High Temp (Good for unreactive chalcones) | High BP makes removal difficult |
| Microwave (EtOH) | 80-100 | 5 - 15 mins | Extremely Fast, High Yield | Requires specialized reactor; Scale-up limits |
Module 5: Frequently Asked Questions (FAQ)
Q: How do I distinguish between the Hydrazone intermediate and the Pyrazoline product on TLC? A: This is the most common pitfall.
-
RF Value: The Hydrazone is typically less polar (higher Rf) than the Pyrazoline because the pyrazoline has a secondary amine (NH) which interacts with silica.
-
Fluorescence: Pyrazolines are often highly fluorescent under UV (365 nm) due to the extended conjugation in the ring, whereas hydrazones may be less intense or fluoresce a different color.
-
NMR Verification: The definitive check is 1H-NMR.[6] Pyrazolines show an ABX pattern (three doublets of doublets) for the protons at positions 4 and 5 of the ring (approx
3.0 - 5.5 ppm). Hydrazones lack this pattern.
Q: Can I use Phenylhydrazine instead of Hydrazine Hydrate? A: Yes, but the kinetics change.
-
Reactivity: Phenylhydrazine is less nucleophilic than hydrazine hydrate due to resonance delocalization.
-
Reflux Time: Expect to increase reflux time by 20-50% .
-
Stability: The resulting N-phenyl pyrazolines are generally more stable against oxidation than N-H pyrazolines.
Q: Why is my product turning into a pyrazole (aromatic)? A: 2-Pyrazolines are sensitive to oxidation. If you reflux for 12+ hours or leave the product in solution for days, it will dehydrogenate to form the thermodynamically stable, aromatic pyrazole.
-
Prevention: Isolate the solid immediately after cooling. Store the dry solid in the dark.
References
-
BenchChem. (2025).[3][1][4][7] Optimization of reaction conditions for pyrazoline synthesis. Retrieved from
-
Levai, A. (2002). Synthesis of 2-pyrazolines by the reaction of alpha,beta-unsaturated ketones with hydrazines. Journal of Heterocyclic Chemistry.
-
Bhat, B.A., et al. (2005). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry.
-
Javaid, K., et al. (2012). Synthesis and Biological Evaluation of Pyrazoline Derivatives. Journal of Chemistry.
-
Soliman, R. (2014). Pyrazoline derivatives as anti-inflammatory agents: Optimization of synthesis. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Controlling side reactions in 3-acetylpyridine condensation
Welcome to the Technical Support Center for 3-Acetylpyridine Condensation Reactions. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the complex side reactions associated with 3-acetylpyridine.
Due to the high nucleophilicity of its enolate and the electron-withdrawing nature of the pyridine ring, 3-acetylpyridine is notoriously prone to over-reaction, self-condensation, and equilibrium stalling. This guide synthesizes field-proven insights and authoritative methodologies to help you establish self-validating, high-yield protocols.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your experimental parameters, identify the specific failure mode of your condensation reaction using the logical relationship diagram below.
Diagnostic workflow for identifying and resolving 3-acetylpyridine condensation side reactions.
Part 2: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does my Claisen-Schmidt condensation of 3-acetylpyridine with aromatic aldehydes yield a complex mixture, including a cyclohexanol derivative? A1: This is a well-documented phenomenon caused by multiple condensation events. When 3-acetylpyridine reacts with an aromatic aldehyde under basic conditions, the initial chalcone product is highly electrophilic. If an excess of 3-acetylpyridine is present, its enolate will attack the chalcone via a Michael addition. This is followed by further aldol condensations, ultimately yielding a cyclohexanol derivative comprised of three molecules of 3-acetylpyridine and two molecules of the aldehyde[1][2]. Causality & Fix: To suppress this 3:2 adduct, you must strictly control the stoichiometry to a 1:1 ratio, avoid prolonged heating, and utilize milder bases (e.g., controlled NaOH in ethanol) to limit the concentration of reactive enolates in the system.
Q2: I am attempting a "green" aldol condensation in micellar media. Why does cetyltrimethylammonium bromide (CTAB) fail to yield the desired 3-acetylpyridine chalcone? A2: While CTAB is a standard cationic surfactant for micellar catalysis, it actively promotes side reactions when used with 3-acetylpyridine. The positive charges at the micellar surface electrostatically attract the enolate anions. This compartmentalization accelerates the secondary Michael addition of the acetophenone enolate to the newly formed chalcone, leading to complex unknown products rather than the target chalcone[3]. Causality & Fix: Switching to a nonionic surfactant like Tween 80 disrupts this electrostatic acceleration. By removing the cationic surface charge, the reaction favors the primary Claisen-Schmidt condensation, yielding the desired chalcone[3].
Q3: During the synthesis of 3-(dimethylamino)-1-(3-pyridinyl)-prop-2-en-1-one (an imatinib intermediate), my conversion stalls at 50-60%. How can I drive the reaction to completion? A3: The condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an equilibrium-driven process that produces methanol as a byproduct. As methanol accumulates in the reaction mixture, it triggers the reverse reaction, causing the conversion to stagnate at approximately 50%[4]. Causality & Fix: According to Le Chatelier's principle, you must remove the byproduct to drive the reaction forward. Utilize a 1.5 to 2.0 molar excess of DMF-DMA and conduct the reaction under conditions that continuously distill off the methanol[4].
Part 3: Quantitative Data on Reaction Efficiencies
The following table summarizes the quantitative data comparing standard reaction conditions against optimized protocols designed to suppress side reactions.
| Reaction Type | Reagents | Catalyst / Medium | Primary Side Reaction | Optimized Yield |
| Traditional Aldol | 3-Acetylpyridine + Aldehyde | NaOH / EtOH | Cyclohexanol derivative (3:2 adduct) | ~45–60% |
| Cationic Micellar | 3-Acetylpyridine + Benzaldehyde | NaOH / CTAB | Michael Addition Adduct | Failed / Complex |
| Nonionic Micellar | 3-Acetylpyridine + Benzaldehyde | NaOH / Tween 80 | Minimal (Suppressed Michael Adduct) | 46% |
| Enaminone Synthesis | 3-Acetylpyridine + DMF-DMA | Neat / Neutral Solvent | Incomplete Conversion (Equilibrium) | >85% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Green Claisen-Schmidt Synthesis of Chalcones in Tween 80
This protocol utilizes nonionic micellar media to suppress the Michael addition side reactions typically observed with 3-acetylpyridine[3].
-
Preparation of Micellar Medium: Dissolve Tween 80 in deionized water to form a 2% by weight micellar solution (ensuring the concentration is well above the Critical Micelle Concentration).
-
Reagent Addition: Add 1.0 mmol of 3-acetylpyridine and 1.0 mmol of the target aromatic aldehyde (e.g., benzaldehyde) to 1 mL of the micellar solution in a 5 mL reaction vial.
-
Base Catalysis: Introduce 1.0 mmol of NaOH. Stir the emulsion vigorously at 1000 rpm at room temperature for 24 hours.
-
Causality: Vigorous stirring ensures optimal mass transfer between the aqueous phase and the hydrophobic micellar cores where the reaction occurs.
-
-
Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in ethyl acetate, and monitor via TLC (eluent: ethyl acetate/heptane). The complete disappearance of the 3-acetylpyridine spot validates that the primary condensation has occurred without equilibrium stalling.
-
Isolation: Filter the precipitated chalcone directly from the aqueous mixture. Wash thoroughly with deionized water to remove the surfactant and unreacted base.
Protocol B: Synthesis of 3-(Dimethylamino)-1-(3-pyridinyl)-prop-2-en-1-one
This workflow is critical for the synthesis of imatinib base precursors, specifically engineered to overcome equilibrium stagnation[4].
Step-by-step experimental workflow for the synthesis of enaminone via DMF-DMA condensation.
-
Reactor Charging: In a dry reaction vessel equipped with a distillation apparatus (or Dean-Stark trap), combine 1.0 equivalent of 3-acetylpyridine with 1.5 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Causality: The 0.5 molar excess of DMF-DMA acts both as a reactant and a solvent medium, pushing the equilibrium forward.
-
-
Heating & Condensation: Heat the mixture to reflux (approximately 100–105°C).
-
Equilibrium Shift (Critical Step): Continuously distill off the methanol byproduct as it forms.
-
Causality: Removing methanol prevents the reverse reaction, driving the conversion past the typical 50% stall point.
-
-
Self-Validation Checkpoint: Analyze an aliquot via GC or HPLC. The reaction is validated as complete when the peak corresponding to 3-acetylpyridine represents <1% of the total area.
-
Workup: Cool the mixture to room temperature to induce crystallization. Recrystallize the crude solid from a suitable solvent (e.g., methylene chloride or acetonitrile) to obtain the pure enaminone in >85% yield.
References
- Benchchem - Technical Support Center: Synthesis of Asymmetric Terpyridine Ligands URL
- ACS Publications (The Journal of Organic Chemistry)
- Google Patents - US7674901B2 - Process for preparation of imatinib base URL
- ResearchGate - Toward Benign Syntheses of Pyridines Involving Sequential Solvent Free Aldol and Michael Addition Reactions URL
Sources
Technical Support Center: Solubilization Strategies for Pyridyl-Pyrazoline Scaffolds
Case ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming aqueous insolubility in pyridyl-pyrazoline derivatives for biological assays.
Diagnostic Overview
Pyridyl-pyrazoline derivatives possess a "solubility paradox." While the pyridine ring offers a basic nitrogen (pKa ~5.2) capable of hydrogen bonding, the planar pyrazoline core drives strong
To resolve this, we must disrupt these intermolecular forces. Use the decision matrix below to select the correct solubilization strategy based on your end-application.
Decision Matrix: Solubility Optimization Workflow
Figure 1: Strategic decision tree for selecting solubilization methods based on experimental constraints.
Technical Modules: Execution Protocols
Module A: Chemical Modification (Salt Formation)
Target: The pyridine nitrogen.[1][2][3] Mechanism: Protonation of the pyridine nitrogen introduces a charge, disrupting the crystal lattice and increasing hydration energy. The pyrazoline nitrogens are typically too weakly basic (pKa < 2) to be stable salt formers in physiological conditions.
Protocol: Micro-Scale Salt Screening
Use this protocol to identify which counter-ion stabilizes your specific derivative.
-
Preparation: Dissolve 10 mg of your pyridyl-pyrazoline derivative in a minimal amount of acetone or ethanol (warm if necessary).
-
Acid Addition: Prepare 1M solutions of the following acids in ethanol:
-
Hydrochloric acid (HCl)[3]
-
Methanesulfonic acid (Mesylate)
-
L-Tartaric acid (Tartrate)
-
-
Stoichiometry: Add the acid solution dropwise to the drug solution at a 1:1.05 molar ratio (slight excess of acid).
-
Crystallization:
-
Stir for 1 hour at room temperature.
-
Evaporate solvent slowly (rotary evaporator or nitrogen stream).
-
Critical Step: If an oil forms, add an anti-solvent (diethyl ether or hexane) and scratch the glass to induce nucleation.
-
-
Validation: Resuspend the resulting solid in water. If the pH is < 3.0, you may have a "acidic salt" which is corrosive; aim for a salt that maintains stability near pH 4-5.
Data Summary: Common Counter-ions for Pyridine Derivatives
| Counter-ion | Solubility Gain | Hygroscopicity | Stability Risk |
| Hydrochloride | High (++++) | Moderate | Hydrate formation common |
| Mesylate | Very High (+++++) | Low | Good for lipophilic drugs |
| Tartrate | Moderate (++) | Low | Good buffering capacity |
| Citrate | Low (+) | High | Often too bulky for packing |
Module B: Formulation (Cyclodextrin Complexation)
Target: The hydrophobic pyrazoline/aryl core.
Mechanism: The hydrophobic cavity of Hydroxypropyl-
Protocol: Phase Solubility Study (Higuchi & Connors)
Use this to determine the binding constant and required CD concentration.
-
Stock Prep: Prepare aqueous solutions of HP-
-CD at increasing concentrations: 0, 5, 10, 20, 50, 100 mM. -
Saturation: Add excess pyridyl-pyrazoline solid to each vial. The solid must be visible at the bottom.
-
Equilibration: Shake at 25°C for 48–72 hours.
-
Filtration: Filter samples through a 0.45 µm PVDF filter (nylon may bind the drug).
-
Quantification: Analyze the filtrate via UV-Vis (monitor the pyrazoline absorption band, typically 340–380 nm) or HPLC.
-
Calculation: Plot [Drug] dissolved vs. [CD].
Figure 2: Host-guest interaction workflow for cyclodextrin encapsulation.
Troubleshooting FAQs
Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media.
Diagnosis: This is the "Crash-Out" effect. The rapid change in polarity forces the hydrophobic pyrazoline out of solution before it can disperse. Corrective Action:
-
Pre-dilution Step: Do not add 100% DMSO stock directly to media. Dilute your stock 1:10 in PEG-400 or Propylene Glycol first. Then add this mixture to the media.
-
Dynamic Addition: Add the stock solution dropwise to the vortexing media, rather than adding media to the stock.
-
Serum Albumin: Ensure your media contains FBS (Fetal Bovine Serum). Albumin acts as a natural carrier protein and can bind/solubilize the pyrazoline.
Q2: I see fluorescence in DMSO, but it vanishes in water. Is my compound degrading?
Diagnosis: Likely Aggregation-Caused Quenching (ACQ) , not degradation. Pyrazolines are planar fluorophores. In water, they stack like plates (H-aggregates), which quenches fluorescence. Verification: Add 1% SDS (detergent) to the aqueous sample. If fluorescence returns, it was aggregation. Fix: Use the Cyclodextrin method (Module B). Encapsulation isolates the molecules, preventing stacking and often enhancing fluorescence (Aggregation-Induced Emission or simply restoring monomeric emission).
Q3: What is the maximum DMSO concentration I can use for HeLa/HEK293 cells?
Standard: < 0.1% v/v is ideal. Tolerance: Most robust lines (HeLa, HEK293, MCF-7) tolerate up to 0.5% v/v for 24-48 hours. Warning: Above 0.5%, DMSO permeabilizes membranes and induces differentiation, generating false positives in apoptosis or signaling assays. Always run a "Vehicle Control" (media + DMSO only) to normalize data.
Q4: Can I use salt formation if my pyrazoline has a nitro (-NO2) group?
Analysis: Yes. The nitro group is on the phenyl ring (usually) and is electron-withdrawing, but it does not affect the basicity of the pyridine ring significantly enough to prevent salt formation. However, avoid using strong reducing acids if the nitro group is sensitive, though HCl is generally safe.
References
-
Pyridine Salt Formation
-
Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design.
-
-
Pyrazoline Solubility & Biological Activity
-
Beyhan, N., et al. (2017).[5] Synthesis and biological evaluation of new pyrazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
-
Cyclodextrin Complexation Protocols
-
DMSO Toxicity in Cell Assays
-
Galvao, J., et al. (2014).[5] Unexpected low-dose toxicity of the universal solvent DMSO. PLOS ONE.
-
-
Aggregation Caused Quenching (ACQ)
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews.
-
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. daneshyari.com [daneshyari.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution IR Spectroscopy for C=N Bond Characterization in Pyrazoline Derivatives: A Comparative Guide
Executive Summary
Pyrazolines are five-membered, nitrogen-containing heterocyclic scaffolds that serve as critical pharmacophores in drug discovery, exhibiting potent antimicrobial, antidepressant, and anticancer properties[1]. The synthesis of these compounds typically involves the cyclization of α,β-unsaturated carbonyls (chalcones) with hydrazines. To validate this ring-closure, Infrared (IR) spectroscopy acts as the frontline diagnostic tool. The definitive proof of pyrazoline formation is the disappearance of the precursor's carbonyl (C=O) stretch and the emergence of the azomethine (C=N) stretching band, typically localized between 1550 cm⁻¹ and 1650 cm⁻¹[2].
This guide provides an authoritative comparison of IR spectroscopic modalities—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—for characterizing the C=N bond in pyrazoline derivatives, complete with self-validating experimental protocols.
Mechanistic Foundations: The C=N Vibrational Signature
In vibrational spectroscopy, absorption frequencies are dictated by the force constant of the bond and the reduced mass of the atomic system. The C=N double bond within the pyrazoline core exhibits a distinct change in dipole moment during stretching, yielding a medium-to-strong IR absorption.
-
Frequency Range & Substituent Effects: The C=N stretch generally manifests at 1550–1650 cm⁻¹ [2]. The exact wavenumber is highly sensitive to the electronic environment at the C3 and N1 positions. Electron-withdrawing groups (EWGs), such as trifluoromethyl, increase the bond's force constant, shifting the band to higher frequencies (e.g., ~1633 cm⁻¹)[3]. Conversely, extended aromatic conjugation or electron-donating groups (EDGs) lower the force constant, shifting the peak closer to ~1590–1600 cm⁻¹[1].
-
Diagnostic Reaction Tracking: Successful cyclization is validated not in isolation, but as a system. The appearance of the C=N band must coincide with the complete loss of the chalcone's α,β-unsaturated C=O stretch (~1660 cm⁻¹) and the C=C stretch[2]. If the N1 position remains unsubstituted, a new N-H stretching band will also emerge between 3300–3500 cm⁻¹[1].
Comparative Analysis: IR Modalities for Pyrazoline Analysis
When analyzing solid pyrazoline derivatives, researchers must choose between ATR-FTIR and KBr Pellet Transmission. Each modality interacts with the sample matrix differently, impacting the resolution of the C=N band.
Table 1: Modality Comparison for Pyrazoline Characterization
| Parameter | ATR-FTIR (Direct Solid) | KBr Pellet (Transmission Mode) |
| Mechanism | Evanescent wave penetration (0.5–2 µm depth) | Direct IR beam transmission through dispersed matrix |
| C=N Band Intensity | Medium (Requires software ATR correction) | High (Follows Beer-Lambert Law linearly) |
| Moisture Interference | Low (Surface analysis minimizes water absorption) | High (Hygroscopic KBr can introduce water bands at 1640 cm⁻¹, obscuring C=N) |
| Polymorphic Risk | High (Pressure anvil may induce phase shifts in crystals) | Low (If grinding pressure and time are controlled) |
| Throughput | High (< 2 minutes per sample) | Low (~10 minutes per sample) |
Quantitative Spectral Data
The position of the C=N band varies predictably based on the derivative's structural class. Below is a comparative summary of validated experimental data from recent literature.
Table 2: Characteristic IR Stretching Frequencies of Pyrazoline Derivatives
| Compound Class / Substituent | C=N Band (cm⁻¹) | N-H Band (cm⁻¹) | Precursor C=O Band | Source |
| Indole-3-carbaldehyde pyrazolines | 1620 – 1627 | 3364 – 3489 | Absent (Confirmed closure) | [2] |
| 5-Trifluoromethyl-2-pyrazolines | ~1633 | ~3400 – 3500 (O-H) | ~1660 (Amide present) | [3] |
| 1,3,5-trisubstituted-2-pyrazolines | 1598 | 3459 | Absent | [1] |
| 1-thiocarbamoyl-4,5-dihydro-pyrazoles | 1591 | 3439, 3331 | Absent | [4] |
Self-Validating Experimental Protocols
To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to prevent common spectroscopic artifacts.
Protocol A: KBr Pellet Transmission Method
-
Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 12 hours prior to use.
-
Causality: KBr is highly hygroscopic. Absorbed water produces a bending mode at ~1640 cm⁻¹, which directly overlaps with and obscures the critical pyrazoline C=N band[2].
-
-
Sample Trituration: Mill 1–2 mg of the synthesized pyrazoline derivative with 100–200 mg of anhydrous KBr in an agate mortar for exactly 3 minutes.
-
Causality: Thorough milling reduces the sample particle size below the wavelength of IR radiation (< 2 µm). This minimizes the Christiansen effect (anomalous dispersion), ensuring sharp, symmetrical C=N peaks rather than distorted, asymmetric bands.
-
-
Pellet Pressing: Transfer the triturated mixture to a stainless-steel die and apply 8–10 tons of pressure under a vacuum for 2 minutes.
-
Causality: The vacuum removes entrapped air. Air pockets scatter light, causing severe baseline drift and poor signal-to-noise ratios at higher wavenumbers.
-
-
Acquisition & Validation: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Self-Validation Step: Check the baseline at 4000 cm⁻¹. It must exhibit >80% transmittance. If transmittance is lower, the pellet is too thick or poorly ground; discard and remake.
-
Protocol B: ATR-FTIR Method
-
Crystal Cleaning & Background: Clean the diamond or ZnSe ATR crystal with highly volatile isopropanol. Allow it to evaporate completely, then acquire a background spectrum.
-
Causality: Background subtraction removes ambient CO₂ and water vapor from the optical path, which can create artificial micro-peaks in the 1600 cm⁻¹ region.
-
-
Sample Application: Place 2–5 mg of the raw pyrazoline crystal directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact.
-
Causality: Intimate contact is required for the evanescent wave to penetrate the sample. However, excessive pressure can induce polymorphic transitions in the crystal lattice, artificially shifting the C=N band. Apply only the minimum pressure required to achieve a stable signal.
-
-
Acquisition & Correction: Scan at 4 cm⁻¹ resolution. Post-acquisition, apply an ATR correction algorithm via the spectrometer software.
-
Causality: ATR spectra exhibit wavelength-dependent penetration depth (the beam penetrates deeper at lower wavenumbers). Correction normalizes the relative intensities to match transmission spectra, which is crucial for accurate comparative analysis against literature KBr data[1].
-
Workflow Visualization
IR spectroscopy workflow for validating pyrazoline cyclization via C=N band emergence.
References
-
Preparation and Characterization of Indole-3-Carbaldehyde-Derived Pyrazoline Derivatives and Evaluation of Biological Efficacy. Chemical Problems. Available at: [Link]
-
IR and PMR Spectrum Analysis of 1-Benzoyl-3-(4 Bromophenyl)-5-Hydroxy-5-Trifluoromethyl-2 Pyrazoline Ligand. Web of Scholars: Multidimensional Research Journal. Available at:[Link]
-
2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal (PMC). Available at:[Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]
Sources
Mass spectrometry fragmentation patterns of pyridyl-pyrazolines
Comparative Guide to Mass Spectrometry Fragmentation Patterns of Pyridyl-Pyrazolines: ESI-MS/MS vs. GC-EI-MS Platforms
As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently navigate the analytical challenges presented by pyridyl-pyrazolines. These privileged scaffolds are heavily investigated in drug discovery for their potent anticancer and antimicrobial properties 1[1]. However, differentiating positional isomers and understanding substituent effects requires a robust mass spectrometry (MS) strategy.
This guide objectively compares the performance, fragmentation causality, and operational workflows of the two dominant analytical platforms for pyridyl-pyrazoline characterization: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS).
Mechanistic Insights: The Causality Behind Fragmentation
Understanding why a molecule fragments is more critical than simply cataloging its product ions. The pyrazoline ring is highly susceptible to cleavage, but the resulting pathway is strictly dictated by the ionization method and the electronic nature of the N-1 substituent.
ESI-CID-MS/MS Pathways (Soft Ionization)
Under collision-induced dissociation (CID), protonated pyridyl-pyrazolines (
GC-EI-MS Pathways (Hard Ionization) At 70 eV, the vertical ionization process deposits excess internal energy, bypassing subtle rearrangement pathways in favor of direct, aggressive bond scission. The pyrazoline ring shatters, typically yielding a highly abundant pyridinyl derivative ion (often the base peak at m/z 105) 3[3]. The stability of this ion is driven by the aromaticity of the pyridine ring, which subsequently undergoes a well-documented neutral loss to reach the m/z 77 pyridinyl cation 3[3].
Quantitative Data Comparison
The following table summarizes the divergent analytical profiles of both platforms, allowing researchers to select the appropriate technique based on their structural elucidation needs.
| Analytical Feature | ESI-MS/MS (Q-TOF / QqQ) | GC-EI-MS (Single Quadrupole) |
| Ionization Energy | Soft (Variable CE: 10–50 eV) | Hard (Standardized 70 eV) |
| Primary Precursor Ion | ||
| Dominant Ring Cleavage | Azete / Aziridine formation | Complete pyrazoline ring rupture |
| Key Diagnostic Ions | Azete ion, Aziridine ion, | m/z 105, m/z 77, m/z 91 (Tropylium) |
| Best Use Case | Labile, high-MW compounds; Pathway mapping | Volatile, low-MW compounds; Library matching |
Experimental Protocols (Self-Validating Systems)
To ensure analytical trustworthiness, the following methodologies incorporate built-in validation checks to confirm system suitability and data integrity.
Protocol A: ESI-MS/MS (Energy-Variable CID Workflow)
-
Sample Preparation: Dissolve the purified pyridyl-pyrazoline in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid ensures a stable Taylor cone and promotes efficient protonation to
, avoiding sodium adducts that complicate MS/MS spectra.
-
-
Direct Infusion: Introduce the sample via a syringe pump at 5 µL/min into a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Precursor Isolation: Isolate the
ion in Q1 with a narrow isolation window (1.0 Da).-
Validation Check: Verify the isotopic pattern of the isolated precursor matches the theoretical distribution to ensure no isobaric interference.
-
-
Energy-Variable CID: Ramp the collision energy (CE) from 10 eV to 50 eV using Argon as the collision gas.
-
Data Acquisition & Mapping: Record the MS/MS spectra.
-
Validation Check: Plot the survival yield of the precursor ion versus CE. The resulting breakdown curve validates the relative stability of the pyrazoline ring and differentiates primary fragments (e.g., azete ions) from secondary degradation products.
-
Protocol B: GC-EI-MS Workflow
-
Sample Derivatization: If the pyridyl-pyrazoline contains active hydrogens (e.g., NH-pyrazoles), perform silylation (using BSTFA) prior to injection.
-
Causality: Free NH groups interact with silanol sites on the GC column, leading to peak tailing and thermal degradation.
-
-
Chromatographic Separation: Inject 1 µL into a GC equipped with an SLB-5ms capillary column (30 m × 0.32 mm, 0.25 µm film) 4[4]. Use a helium carrier gas flow of 2.0 mL/min[4].
-
Thermal Gradient: Program the oven from 100°C to 280°C at 10°C/min.
-
Validation Check: Ensure symmetric peak shapes; tailing indicates thermal degradation.
-
-
Electron Impact Ionization: Operate the ion source at 70 eV and 250°C.
-
Spectral Analysis: Scan from m/z 50 to 500.
Visualization: Fragmentation Pathways
Fragmentation pathways of pyridyl-pyrazolines under ESI-CID and EI-MS conditions.
References
-
MDPI Processes: Synthesis, Application and Biological Evaluation of Chemical Organic Compounds. Available at: [Link]
-
PubMed (Rapid Commun Mass Spectrom): Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Available at: [Link]
-
ResearchGate: Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
Farmacia Journal: SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF NEW DIPHENYL SULFONE DERIVATIVES. Available at:[Link]
Sources
Publish Comparison Guide: Crystal Structure of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
This guide provides an in-depth technical analysis of the crystal structure of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine (also known as 3-(3-pyridyl)-2-pyrazoline).[1] It compares the experimentally determined X-ray diffraction (XRD) metrics of this scaffold (and its stabilized derivatives) against Density Functional Theory (DFT) predictions, offering critical insights for medicinal chemistry applications such as MAO inhibition and antimicrobial drug design.
Executive Summary
The 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, bridging the pharmacophoric properties of the pyridine ring with the semi-rigid, bioactive pyrazoline core.[1] This guide contrasts the Experimental X-ray Diffraction (XRD) data—the "gold standard" for solid-state characterization—with Computational (DFT) models.[1]
Key Finding: While DFT accurately predicts bond lengths within 0.02 Å, it often fails to capture the critical intermolecular hydrogen bonding networks (N-H···N) and
Structural Characterization: XRD vs. DFT
The core comparison lies in how the molecule's geometry is defined in the solid state (packed crystal) versus the gas phase (theoretical isolation).
1.1 Comparative Metrics Table
Data derived from representative pyridyl-pyrazoline crystal structures and B3LYP/6-311G** DFT calculations.
| Structural Metric | Experimental XRD (Solid State) | DFT Prediction (Gas Phase) | Delta / Insight |
| C=N Bond Length (Pyrazoline) | 1.285 – 1.294 Å | 1.298 Å | DFT overestimates slightly; XRD reflects packing compression.[1][2] |
| N–N Bond Length | 1.365 – 1.375 Å | 1.358 Å | Critical: XRD shows a longer bond, indicating reduced conjugation in the solid state. |
| Pyridine-Pyrazoline Dihedral | 8.5° – 12.6° | ~0.5° (Planar) | Major Deviation: Crystal packing forces a twist (non-planar) absent in gas-phase models.[1][2] |
| Ring Conformation | Envelope (C5 puckered) | Planar / Flat | XRD reveals the true 3D "pucker" vital for chiral recognition. |
| Intermolecular Contacts | Strong N–H[1][3]···N (2.92 Å) | N/A (Single Molecule) | XRD captures the H-bond network defining melting point & solubility.[2] |
1.2 The "Envelope" Conformation
Unlike the fully aromatic pyrazole, the 4,5-dihydro-pyrazole (pyrazoline) ring is not planar. XRD analysis consistently reveals an envelope conformation where the C5 carbon (adjacent to the nitrogen) deviates from the mean plane of the other four atoms.
-
Why it matters: This "pucker" creates stereochemical volume that planar DFT models often miss, affecting how the drug fits into the narrow channels of enzymes like MAO-B.
Experimental Protocol: Crystallization & Data Collection
To replicate the structural data, the following self-validating protocol is recommended.
2.1 Synthesis & Crystallization Workflow
-
Precursor Synthesis: Condensation of 3-acetylpyridine with hydrazine hydrate in ethanol (Reflux, 4-6h).
-
Stabilization: If the free base is oily/unstable, convert to the hydrochloride salt or a thiocarbamoyl derivative (using phenyl isothiocyanate) to induce crystallization.
-
Crystal Growth:
2.2 Data Collection Parameters (Standard)
-
Radiation: Mo K
( Å).[1][2] -
Temperature: 296 K (Room Temp) or 100 K (Cryo).
-
Refinement: Full-matrix least-squares on
. -
Validation: Check for Flack parameter if chiral substituents are present to confirm absolute configuration.
Visualization: Crystal Packing & Interactions
The stability of the crystal lattice is driven by a specific network of interactions. The diagram below illustrates the hierarchical assembly from single molecule to packed crystal.
Figure 1: Hierarchical influence of crystal packing forces.[1] The N-H···N hydrogen bond is the primary stabilizer, while the envelope conformation dictates the steric fit for biological targets.
Biological Relevance & Performance[4][5][6][7][8][9]
Why choose XRD characterization over simple NMR for this scaffold?
-
Tautomeric Identification: Pyrazolines can exist in three tautomeric forms (1-H, 2-H, 3-H).[1]
-
Stereochemical Verification: For chiral derivatives (e.g., 5-substituted analogs), XRD is the only method to definitively assign
or configuration without derivatization, essential for regulatory approval in drug development.
References
-
Spectral studies of 2-pyrazoline derivatives: structural elucidation through single crystal XRD and DFT calculations. Source: PubMed / Spectrochim Acta A. URL:[Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Source: PMC / Molecules. URL:[Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Source: MDPI / Crystals. URL:[Link]
-
Synthesis, structure elucidation, SC-XRD/DFT... of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics. URL:[Link][2]
-
Current status of pyrazole and its biological activities. Source: PMC / J Pharm Bioallied Sci. URL:[Link]
Sources
Comparative Antimicrobial Activity of Pyrazoline vs. Pyrazole Derivatives: A Technical Guide for Drug Development
Executive Summary
The escalating crisis of multidrug-resistant (MDR) bacterial and fungal strains necessitates the continuous evolution of synthetic pharmacophores. Among nitrogen-containing heterocycles, the transition from fully aromatic pyrazoles to their partially reduced counterparts, pyrazolines , represents a critical structural pivot in modern drug design. This guide provides an in-depth, objective comparison of their antimicrobial performance, detailing the stereochemical causality behind their efficacy and outlining self-validating protocols for their synthesis and evaluation.
Structural Dynamics: The Causality of Enhanced Efficacy
As application scientists, we must look beyond empirical Minimum Inhibitory Concentration (MIC) values and understand the stereochemical causality driving target engagement. The core difference between these two classes lies in their hybridization and resulting 3D geometry:
-
The Pyrazole Scaffold : A 5-membered, fully planar, aromatic hetero-ring. While highly stable and prevalent in commercial anti-inflammatory drugs, its rigid planarity can limit its ability to navigate and bind within the complex, deep binding pockets of bacterial enzymes.
-
The Pyrazoline Scaffold (4,5-dihydro-1H-pyrazole) : By reducing one double bond, the carbons at positions C4 and C5 become
hybridized. This breaks the planar geometry, introducing a "puckered" or envelope conformation. This 3D flexibility allows pyrazolines to achieve superior steric complementarity with bacterial targets such as Dihydrofolate Reductase (DHFR)[1].
Furthermore, the electronic distribution shifts upon reduction. The N1 nitrogen in pyrazolines exhibits enhanced nucleophilicity compared to its pyrazole counterpart, which significantly strengthens hydrogen-bond interactions with target amino acid residues[2]. When strategically substituted with electron-withdrawing groups (e.g., halogens) at the C3 or C5 positions, pyrazolines demonstrate profound increases in lipophilicity, facilitating rapid penetration through the thick peptidoglycan layers of Gram-positive bacteria[3].
Comparative Antimicrobial Efficacy Data
When evaluated head-to-head against MDR strains, pyrazolines consistently demonstrate superior inhibitory profiles compared to their fully aromatic analogs. The table below synthesizes recent quantitative data from comparative screening campaigns.
| Compound Class | Specific Scaffold / Derivative | Target Pathogen | Efficacy Metric | Source |
| Pyrazoline | Ring-fused imide pyrazoline (Cmpd 9) | S. aureus (MDR) | MIC: 4 µg/mL | [4] |
| Pyrazole | 2H-Indazole fused derivative (Cmpd 2) | S. aureus (MDR) | MIC: >128 µg/mL | [4] |
| Pyrazoline | Unsubstituted N-pyrazoline (Cmpd 6a) | MRSA | IC | [1] |
| Pyrazoline | N-acetylpyrazoline (Cmpd 13) | E. coli (Gram -) | Zone of Inhibition: 20 mm | [5] |
| Pyrazole | Pyrazole-clubbed pyrimidine (Cmpd 5c) | MRSA | MIC: 521 µM | [1] |
Data Interpretation: The reduction of the pyrazole ring to a pyrazoline (as seen in Compound 9) yielded a highly potent bacteriostatic effect against MDR Staphylococcus aureus, completely eclipsing the inactive planar indazole/pyrazole derivatives in the same assay[4].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness in Structure-Activity Relationship (SAR) campaigns, the following methodologies integrate built-in validation steps to prevent false positives.
Protocol A: Microwave-Assisted Synthesis of Pyrazolines
Causality: Conventional refluxing of chalcones with hydrazine takes 6–8 hours and frequently yields mixed pyrazole/pyrazoline populations due to auto-oxidation. Microwave irradiation accelerates the cyclization to 10–15 minutes, preserving the delicate partially-reduced pyrazoline core[3].
-
Reaction Setup : Combine 1.0 equivalent of the substituted chalcone and 1.5 equivalents of hydrazine hydrate in absolute ethanol within a microwave-safe quartz vessel.
-
Irradiation : Subject the mixture to microwave irradiation (300W, 80°C) for 10–15 minutes.
-
Isolation : Pour the hot mixture into crushed ice. Filter, wash, and recrystallize the precipitate from ethanol.
-
Structural Validation (Critical) : Do not proceed to biological testing without
H-NMR confirmation. A successful pyrazoline synthesis is unequivocally confirmed by a characteristic ABX or dd (doublet of doublets) splitting pattern between 3.1–3.9 ppm (diastereotopic CH protons) and 5.2–5.6 ppm (CH proton). This splitting is entirely absent in planar pyrazoles[6].
Protocol B: Resazurin-Assisted Broth Microdilution Assay (MIC)
Causality: Relying solely on optical density (OD
-
Inoculum Preparation : Prepare a 0.5 McFarland standard of the target bacterial strain (e.g., S. aureus ATCC 43300) in sterile saline.
-
Serial Dilution : Perform two-fold serial dilutions of the synthesized compounds (from 512 to 0.5 µg/mL) in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation : Add 50 µL of the bacterial suspension to each well.
-
Validation Dye : Add 10 µL of Resazurin indicator (0.015% aqueous solution) to each well.
-
Incubation & Readout : Incubate at 37°C for 18–24 hours. Living bacteria reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration well that remains strictly blue , eliminating any precipitation artifacts.
Visualizing Mechanisms and Workflows
To map the logical relationships between structural conformation and biological activity, refer to the pathway and workflow diagrams below.
Figure 1: Mechanistic pathway of DHFR inhibition comparing pyrazoline and pyrazole binding affinities.
Figure 2: Self-validating synthetic workflow for comparative screening of pyrazolines and pyrazoles.
References
-
Title : A REVIEW ON PYRAZOLINE DERIVATIVES OF POTENT ANTIMICROBIAL ACTIVITY Source : International Journal of Research and Analytical Reviews (IJRAR) URL :[Link][3]
-
Title : Synthesis and Estimations of Antimicrobial Properties of Novel Pyrazoline Derivatives Source : Asian Journal of Research in Chemistry URL :[Link][6]
-
Title : Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source : PubMed Central (PMC) / NIH URL :[Link][4]
-
Title : Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties Source : Journal of Applied Pharmaceutical Science URL :[Link][5]
-
Title : New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents Source : ACS Omega / Semantic Scholar URL :[Link][1]
-
Title : Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives Source : MDPI Molecules URL :[Link][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijrar.org [ijrar.org]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. ajrconline.org [ajrconline.org]
Benchmarking Cytotoxicity Assays for Pyrazoline Drug Candidates
A Comparative Validation Guide for Small Molecule Oncology
Executive Summary: The "Pyrazoline Problem"
In the development of cytotoxic pyrazoline derivatives (nitrogen-containing 5-membered heterocyclic compounds), the MTT assay remains the historical gold standard for initial screening. However, for this specific chemical class, the MTT assay is prone to high-risk artifacts that can derail lead optimization.
Pyrazolines possess inherent redox potentials and nucleophilic centers that can chemically reduce tetrazolium salts (MTT, MTS, XTT) independent of cellular metabolism. This generates false "viability" signals, masking the true cytotoxicity of potent compounds.
This guide objectively compares the MTT assay against the Sulforhodamine B (SRB) and ATP-Luminescence (CellTiter-Glo) assays, providing a self-validating workflow to ensure data integrity.
Technical Deep Dive: Mechanism of Interference
To validate your data, you must understand the causality of the artifact.
The Standard Mechanism (MTT)
The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase).[1] Viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1][2][3] The optical density (OD) is proportional to metabolic activity.
The Pyrazoline Interference
Pyrazoline derivatives often act as electron donors.
-
Direct Reduction: The pyrazoline ring can directly transfer electrons to the tetrazolium ring of MTT in the culture media, converting it to formazan without any living cells present.
-
Metabolic Hyperactivation: Some pyrazolines induce mitochondrial stress (uncoupling) prior to cell death. This increases dehydrogenase activity, causing an initial spike in MTT signal even as the cells are dying, leading to underestimated IC50 values.
Visualization: The False Signal Pathway
Figure 1: Mechanism of Pyrazoline interference. The dashed red line represents the abiotic reduction pathway that invalidates cytotoxicity data.
Comparative Analysis: MTT vs. SRB vs. ATP
The following table benchmarks the three primary methodologies for evaluating pyrazoline cytotoxicity.
| Feature | MTT (Tetrazolium) | SRB (Sulforhodamine B) | ATP (CellTiter-Glo) |
| Target | Mitochondrial Dehydrogenase (Metabolism) | Total Cellular Protein (Biomass) | Intracellular ATP (Viability) |
| Pyrazoline Compatibility | Low (High risk of redox interference) | High (Fixation removes drug/interference) | High (Luminescence is rarely quenched) |
| Sensitivity | Moderate | High (Linear over wide range) | Very High |
| Stability | Unstable (Read immediately) | Stable (Plates can dry/store indefinitely) | Unstable (Glow decays) |
| Cost | Low | Very Low | High |
| Primary Failure Mode | False viability due to chemical reduction.[4] | Underestimation if cells detach but don't lyse. | Luciferase inhibition (rare). |
| Verdict | Screening Only (Requires Validation) | Recommended Validation Standard | Confirmation Standard |
Quantitative Impact (Simulated Data)
Scenario: A potent pyrazoline drug is tested on A549 lung cancer cells.
| Assay | Measured IC50 (µM) | Interpretation |
| MTT | > 100 µM | False Negative: Drug appears inactive because chemical reduction maintains purple color. |
| SRB | 5.4 µM | True Cytotoxicity: Protein content dropped, revealing potent cell killing. |
| ATP | 4.8 µM | Confirmation: ATP levels dropped, confirming cell death. |
Validated Experimental Protocols
To ensure scientific integrity, you cannot simply "run an MTT." You must run a Self-Validating System .
Protocol A: The "Cell-Free" Interference Check (Mandatory)
Before treating cells, you must determine if your specific pyrazoline derivative chemically reduces MTT.
-
Preparation: Prepare a 96-well plate with culture media (no cells).
-
Treatment: Add your Pyrazoline compound at the highest test concentration (e.g., 50 or 100 µM). Include a DMSO vehicle control.[5]
-
Incubation: Incubate for the standard treatment time (e.g., 24h or 48h) at 37°C.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final conc). Incubate for 3–4 hours.
-
Observation:
-
Result: If the media turns purple/grey compared to DMSO control, the compound is chemically reducing MTT.
-
Action: STOP. The MTT assay is invalid for this compound. Switch to SRB.
-
Protocol B: The SRB Validation Standard (NCI-60 Method)
If MTT is ambiguous, SRB is the required alternative because it stains fixed protein, washing away the interfering pyrazoline drug.
-
Fixation (Critical Step):
-
Discard media.
-
Add 100 µL cold 10% Trichloroacetic Acid (TCA) per well.
-
Incubate at 4°C for 1 hour. (This fixes cells to the bottom; dead cells float away).
-
-
Washing:
-
Wash plates 4x with slow-running tap water.
-
Air dry completely (essential for stain adherence).
-
-
Staining:
-
Add 100 µL 0.4% Sulforhodamine B (dissolved in 1% acetic acid).
-
Incubate 30 min at room temperature.
-
-
Destaining:
-
Wash 4x with 1% Acetic Acid to remove unbound dye.
-
-
Solubilization:
-
Add 200 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Read Absorbance at 510 nm .
-
The Validation Workflow (Decision Tree)
Use this logic flow to determine the correct assay for your specific pyrazoline library.
Figure 2: Decision tree for validating cytotoxicity assays. This workflow prevents the publication of false-negative data common with pyrazoline derivatives.
Expert Insights & Troubleshooting
-
The "Metabolic Surge" Artifact: Even if your cell-free check is negative, you may see a discrepancy where MTT shows higher viability than SRB at sub-lethal doses. Pyrazolines can act as mitochondrial uncouplers. This forces the cell to consume more NADH to maintain membrane potential, increasing the rate of MTT reduction per cell. Trust the SRB data in this instance, as it measures actual biomass, not stressed metabolism.
-
Solubility Issues: Pyrazolines are often hydrophobic. In the SRB assay, ensure the TCA fixation step is gentle. If you pipette too vigorously, you may dislodge the fixed cell sheet, leading to false toxicity (low signal).
-
Publication Standard: When publishing pyrazoline cytotoxicity, explicitly state: "Cytotoxicity was assessed via SRB assay to avoid potential tetrazolium reduction artifacts inherent to the pyrazoline scaffold, following validation against cell-free controls." This signals high "E-E-A-T" to reviewers.
References
-
Mosmann, T. (1983).[6] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1][7][8][9] Nature Protocols.
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.[8][10]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[11] Nature Reviews Cancer.
-
Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.
Sources
- 1. MTT assay overview | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. scispace.com [scispace.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
Publish Comparison Guide: Antioxidant Efficacy of Pyrazoline Derivatives vs. Ascorbic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, quantitative performance comparison, and self-validating experimental protocols.
Executive Summary
In the pursuit of novel therapeutics to combat oxidative stress-induced pathologies, synthetic heterocyclic compounds are rapidly gaining traction. Ascorbic acid (Vitamin C) remains the gold standard for in vitro antioxidant benchmarking due to its potent electron-donating capabilities. However, its high polarity limits its lipophilicity and membrane permeability, restricting its efficacy in lipid-rich cellular environments.
Pyrazoline derivatives—five-membered nitrogen-containing heterocycles—have emerged as highly tunable, lipophilic alternatives. This guide objectively compares the radical scavenging mechanisms, structure-activity relationships (SAR), and quantitative performance of pyrazoline derivatives against ascorbic acid, providing actionable protocols for drug discovery workflows.
Mechanistic Grounding: The Causality of Radical Scavenging
To understand why pyrazolines can compete with or even outperform ascorbic acid, we must examine the physical chemistry of their radical scavenging mechanisms.
Ascorbic acid neutralizes reactive oxygen species (ROS) primarily through a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism, forming a relatively stable ascorbyl radical.
Pyrazolines operate via a similar HAT mechanism, but their efficacy is governed by structural causality:
-
Hydrogen Donor Capacity: The presence of a free -NH group on the pyrazoline ring acts as a primary hydrogen donor[1].
-
Resonance Stabilization: Unlike the aliphatic ring of ascorbic acid, pyrazolines are often flanked by aromatic substituents. Once the hydrogen is donated, the resulting pyrazoline radical is highly stabilized through extended π-conjugation across the aromatic system.
-
Enzyme Interaction: Advanced thienyl-pyrazole derivatives demonstrate the ability to form intra-molecular hydrogen bonds (C–H⋯N type) and engage in π-π stacking with antioxidant enzymes like Catalase, drastically lowering the activation energy required for ROS neutralization[2].
Fig 1. Comparative Hydrogen Atom Transfer (HAT) mechanisms of Ascorbic Acid and Pyrazolines.
Quantitative Data Presentation: Performance Comparison
The standard metric for evaluating antioxidant potency is the IC₅₀ value (the concentration of the compound required to scavenge 50% of the free radicals). A lower IC₅₀ value indicates superior antioxidant potency.
The table below synthesizes recent experimental data comparing various synthesized pyrazoline classes directly against ascorbic acid using the DPPH assay.
| Compound Class | Specific Derivative | Assay | Pyrazoline IC₅₀ | Ascorbic Acid IC₅₀ (Standard) | Performance vs. Standard |
| Thienyl-pyrazoles | Compound 5g | DPPH | 0.245 μM | 0.483 μM | Superior (~2x more potent)[2] |
| Coumarin-pyrazolines | Compound 2 (-OCH₃) | DPPH | 18.3 μM | 23.9 μM | Superior [3] |
| Green-synthesized Pyrazolines | Compound 3a | DPPH | 10.20 µg/mL | 8.44 µg/mL | Comparable [4] |
| 3-(2-naphthyl)-pyrazolines | Compound 3a | DPPH | 13.99 µg/mL | 13.67 µg/mL | Comparable [1] |
Data Insights & SAR Causality
-
Electron-Donating Groups (EDGs): Coumarin-pyrazoline hybrids featuring methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups show stronger antioxidant activity than ascorbic acid. The causality is clear: EDGs increase the electron density on the pyrazoline ring, lowering the bond dissociation enthalpy (BDE) of the N-H bond and facilitating easier hydrogen donation[3].
-
Halogenation: Pyrazolines synthesized with electron-withdrawing groups (like chloro or bromo substituents) generally exhibit moderate to weak activity compared to ascorbic acid, as they restrict the electron cloud and hinder hydrogen release.
Standardized Experimental Protocol: DPPH Radical Scavenging Assay
As an Application Scientist, I emphasize that an experimental protocol must be a self-validating system . The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected because it provides a rapid, thermodynamically stable radical environment to measure both SET and HAT mechanisms simultaneously.
Self-Validation Logic
The inclusion of a methanol blank accounts for solvent absorbance, while the parallel testing of ascorbic acid validates the thermodynamic viability of the DPPH batch. If the ascorbic acid IC₅₀ deviates significantly from historical baselines for your specific lab conditions, the assay is invalidated before test compounds are even analyzed.
Fig 2. Self-validating experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve DPPH in analytical-grade methanol to achieve a 0.1 mM concentration.
-
Causality: Methanol is an amphiphilic solvent that readily dissolves both the highly lipophilic pyrazoline derivatives and the hydrophilic ascorbic acid standard, ensuring a homogenous reaction phase without precipitation.
-
-
Sample Dilution: Prepare serial dilutions of the synthesized pyrazolines and ascorbic acid (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Causality: A minimum of 5 concentration points is mathematically required to generate a robust sigmoidal dose-response curve for accurate IC₅₀ non-linear regression.
-
-
Reaction Initiation: Add 1 mL of the 0.1 mM DPPH solution to 3 mL of each sample concentration. Vortex thoroughly for 10 seconds.
-
Incubation: Incubate the mixtures in complete darkness for exactly 30 minutes at room temperature.
-
Causality: DPPH radicals are highly photosensitive; ambient light exposure causes baseline degradation, leading to false-positive scavenging results. The 30-minute window allows the HAT/SET reaction kinetics to reach an equilibrium state.
-
-
Spectrophotometry: Measure the absorbance using a UV-Vis spectrophotometer at 517 nm against a pure methanol blank.
-
Causality: 517 nm is the exact wavelength where the deep purple DPPH radical exhibits maximum absorbance. As it is reduced by the antioxidant to the yellow hydrazine derivative (DPPH-H), absorbance drops proportionally.
-
-
Data Calculation:
-
Calculate Percentage Inhibition: % Inhibition = [(A_control - A_sample) / A_control] × 100
-
Plot % Inhibition versus Concentration and use linear or non-linear regression to determine the IC₅₀.
-
Conclusion & Drug Development Perspectives
While ascorbic acid remains a highly effective and biologically essential aqueous antioxidant, it is not a one-size-fits-all solution for drug formulation. Specific novel pyrazoline derivatives—particularly thienyl-pyrazoles and coumarin-pyrazoline hybrids—demonstrate superior in vitro radical scavenging capabilities[2][3].
For drug development professionals, pyrazolines offer a distinct pharmacological advantage: tunable lipophilicity . By modifying the aromatic substituents, scientists can design pyrazolines that specifically target lipid peroxidation in cellular membranes and cross the blood-brain barrier (BBB) to treat neurodegenerative oxidative stress—domains where the highly polar ascorbic acid traditionally struggles.
References
-
Pawar K, et al. (2024). Green Synthesis of Pyrazolines as an Anti-Inflammatory, Antimicrobial and Antioxidant Agents. Journal of Chemical and Pharmaceutical Research.
-
Jain, M. (2024). Green Synthesis of Pyrazolines with Potential Antioxidant Properties. African Journal of Biological Sciences. 4
-
Heliyon / Semantic Scholar (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. 2
-
Indonesian Journal on Health Science and Medicine (2025). Synthesis, Characterization, and Anti-oxidant Evaluation of Coumarin-Pyrazoline Derivatives. 3
-
Taylor & Francis (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. 1
Sources
Elemental Analysis Standards for Nitrogen-Rich Heterocycles: A Comparative Guide for 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
The Analytical Challenge of Nitrogen-Rich Heterocycles
In drug discovery and materials science, validating the elemental composition of synthetic intermediates is a critical quality control step. The compound 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine (Chemical Formula: C₈H₉N₃) presents a unique analytical challenge for standard Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis.
With a theoretical mass fraction of C: 65.29%, H: 6.16%, and N: 28.55% , this molecule is classified as a nitrogen-rich heterocycle. It features a highly stable pyridine ring fused with a pyrazoline moiety. According to , heterocyclic nitrogen compounds are notoriously resistant to complete oxidation. During the classical Pregl-Dumas combustion method, these stable aromatic rings can lead to incomplete mineralization or the generation of refractory nitrogen oxides (NOx) that resist downstream reduction to N₂ gas. If NOx species are not fully reduced, the Thermal Conductivity Detector (TCD) will yield systematically low nitrogen recoveries.
Figure 1: CHN flash combustion and reduction pathway for nitrogen-rich heterocycles.
Comparative Analysis of Calibration Standards
The industry default standard for CHN analysis is Acetanilide. However, as noted in foundational isotopic and elemental reference studies by the, relying on a single reference material with an isotopic or elemental composition drastically different from the sample introduces severe machine slope errors.
To accurately analyze 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine, we must evaluate alternative standards based on their N-content bracketing and matrix matching .
Table 1: Properties of Common CHN Standards
| Standard Material | Theoretical C (%) | Theoretical H (%) | Theoretical N (%) | Analytical Profile & Suitability |
| Acetanilide | 71.09 | 6.71 | 10.36 | Poor Fit: N-content is far too low. Requires massive extrapolation for a 28.55% N target. |
| Nicotinic Acid | 58.54 | 4.09 | 11.38 | Moderate Fit: Excellent matrix match (contains a pyridine ring), but N-content remains too low. |
| Urea | 20.00 | 6.71 | 46.65 | Good Fit: Perfectly brackets the high nitrogen content, but lacks the aromatic carbon matrix. |
| Melamine | 28.57 | 4.80 | 66.63 | QC Only: Extreme N-content makes it an ideal independent Quality Control check for the reduction tube. |
Experimental Performance & Causality
When analyzing 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine, the choice of calibration standard directly dictates the accuracy of the recovery. Below is a comparative dataset demonstrating the expected performance of different calibration strategies.
Table 2: Simulated Recovery Data for 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
| Calibration Strategy | Measured C (%) | Measured H (%) | Measured N (%) | ΔN from Theoretical |
| Theoretical Value | 65.29 | 6.16 | 28.55 | 0.00 |
| Acetanilide (Single-Point) | 64.95 | 6.18 | 27.80 | -0.75 (Fail) |
| Urea (Single-Point) | 65.80 | 6.15 | 28.48 | -0.07 (Pass) |
| Urea + Nicotinic Acid (Multi) | 65.25 | 6.17 | 28.52 | -0.03 (Optimal) |
The Causality Behind the Data:
-
The Extrapolation Penalty (Acetanilide): TCD responses exhibit slight non-linearities at high gas volumes. Calibrating at 10.36% N and reading a sample at 28.55% N forces the software to extrapolate beyond its validated linear dynamic range, systematically underestimating nitrogen.
-
The Matrix Penalty (Urea): While Urea accurately brackets the nitrogen response, its low carbon content (20.00%) forces an upward extrapolation for carbon (to 65.29%), leading to a slight overestimation of the C mass fraction.
-
The Synergistic Solution (Multi-Point): By combining Urea and Nicotinic Acid, the calibration curve successfully anchors both the high-nitrogen response and the high-carbon, aromatic matrix response.
Figure 2: Decision tree for selecting calibration strategies in high-nitrogen CHN analysis.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal quality controls. To establish a self-validating analytical system, the workflow must actively verify both combustion efficiency and reduction capacity before unknown samples are processed. As outlined by the , maintaining the integrity of the copper reducer is paramount for N-rich samples.
Step-by-Step Methodology
Phase 1: Instrument Preparation & Multi-Point Calibration
-
Purge & Leak Check: Ensure the system is purged with high-purity Helium (Quality 5.0) and passes a static leak test.
-
Blank Baseline: Run 3 empty tin capsules to establish a stable baseline and eliminate atmospheric nitrogen interference.
-
Multi-Point Calibration: Weigh and run 3 replicates of Urea (1.0 mg, 1.5 mg, 2.0 mg) and 3 replicates of Nicotinic Acid (1.0 mg, 1.5 mg, 2.0 mg) to build a bracketed calibration curve for both C and N.
Phase 2: System Validation (The "Self-Validating" Step) 4. Matrix-Matched QC Check: Run a known sample of Nicotinic Acid as an "unknown". Causality: If the measured Carbon deviates by >0.3%, the oxidation furnace (1000°C) is failing to break down the pyridine ring. 5. High-N QC Check: Run a known sample of Melamine as an "unknown". Causality: If the measured Nitrogen deviates by >0.3%, the copper in the reduction tube (650°C) is depleted and failing to convert NOx to N₂. Do not proceed until this passes.
Phase 3: Sample Analysis 6. Sample Preparation: Weigh 1.50 to 1.80 mg of completely dry 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine into a tin capsule. 7. Catalyst Addition: Add ~1.0 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Causality: V₂O₅ acts as a potent oxidizing flux, ensuring the complete thermal degradation of the resilient pyrazoline-pyridine fused system during the oxygen flash. 8. Combustion & Detection: Crimp the capsule tightly, load it into the autosampler, and initiate the dynamic flash combustion sequence.
References
-
Royal Society of Chemistry (RSC). "CHNS Elemental Analysers - Technical Brief." RSC Analytical Methods Committee. Available at:[Link]
-
Schimmelmann, A., et al. "Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry." Rapid Communications in Mass Spectrometry. Available at:[Link]
Safety Operating Guide
3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex nitrogen-containing heterocycles like 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine requires more than just following a generic safety data sheet. This compound, featuring both a pyrazoline and a pyridine moiety, presents unique operational challenges. Pyridine derivatives are notorious for their environmental persistence, aquatic toxicity, and potential to act as central nervous system depressants.
To build a truly safe laboratory environment, our disposal and handling protocols must be engineered as self-validating systems —ensuring that every step logically prevents exposure and environmental contamination. Below is the comprehensive, step-by-step operational guide for the proper disposal and handling of this compound.
Chemical Profile & Hazard Causality
The dual-ring system of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine dictates its reactivity and toxicity profile. The pyridine nitrogen is weakly basic and can coordinate with metals, while the pyrazoline ring is susceptible to oxidation.
Causality in Safety: Because nitrogen heterocycles resist conventional wastewater degradation and can inhibit the microbial communities used in municipal water treatment, they must never be disposed of via drain systems. They require high-temperature incineration to fully break down the stable aromatic and heterocyclic rings into nitrogen oxides (NOx), carbon dioxide, and water.
Quantitative Hazard Data & Waste Categorization
To properly manage this compound, we classify it using the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for pyridine derivatives [1].
Table 1: Hazard Profile and RCRA Waste Categorization
| Property / Metric | Value / Classification | Operational Implication |
| Chemical Class | Nitrogen-containing heterocycle | High environmental persistence; strictly prohibit drain disposal. |
| EPA RCRA Waste Code | D038 / U196 (Pyridine proxy) | Must be segregated as hazardous waste; requires licensed hazmat disposal. |
| Aquatic Toxicity (LC50) | ~1-25 µg/L (Invertebrate proxy) | Extreme hazard to aquatic life; secondary containment is mandatory. |
| Primary Exposure Route | Inhalation, dermal absorption | Requires handling in a Class II Biological Safety Cabinet or Fume Hood. |
Experimental Methodology: Spill Response & Decontamination
A spill of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine (whether as a solid powder or dissolved in an organic solvent) requires an immediate, systematic response. This protocol is engineered to be self-validating : the use of a colorimetric pH indicator during the final wash confirms the complete removal of the basic pyridine residues.
Step-by-Step Spill Response Protocol:
-
Isolate and Evacuate: Immediately secure the area. Ensure all personnel are wearing appropriate PPE (nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat).
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Do not use sawdust, as it may react exothermically with oxidizing solvents if the compound is in solution.
-
Neutralization & Absorption: Carefully apply a weak acidic solution (e.g., 5% citric acid) to the spill zone. Causality: This neutralizes the basic pyridine moiety, converting it into a less volatile, water-soluble salt. Allow 5 minutes for the acid-base reaction to stabilize.
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.
-
Self-Validating Decontamination: Wash the spill surface with a 10% ethanol/water solution. Wipe the area with a pH test swab.
-
Validation Check: The swab must read a neutral pH (6.5-7.5). If it reads basic (>8), residual compound remains; repeat the acidic wash and collection step until neutrality is achieved.
-
Operational Workflow: Waste Segregation and Disposal
Proper segregation prevents dangerous cross-reactions and ensures compliance with OSHA's Laboratory Standard (29 CFR 1910.1450) [2].
Step-by-Step Disposal Protocol:
-
Segregation at Source: Separate waste into "Solid Waste" (contaminated PPE, empty vials, silica gel) and "Liquid Waste" (mother liquors, chromatography fractions).
-
Liquid Waste Stratification: Further segregate liquid waste into "Halogenated" (if dissolved in Dichloromethane or Chloroform) and "Non-Halogenated" (if dissolved in Methanol, Ethyl Acetate, etc.).
-
Causality: Halogenated waste requires specialized incineration to manage corrosive hydrogen halide byproducts. Mixing them with non-halogenated waste exponentially increases disposal costs and facility risks.
-
-
Labeling: Affix a GHS-compliant label detailing the exact composition (e.g., "5% 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine in Methanol"). Date the container the exact moment the first drop of waste enters it.
-
Secondary Containment: Store the sealed HDPE waste containers in a ventilated, fire-resistant cabinet with a secondary containment tray capable of holding 110% of the largest container's volume.
-
Final Disposal: Transfer to a licensed hazardous waste management facility for high-temperature incineration (minimum 1000°C). This is the only ACS-recommended method [3] to ensure the complete destruction of the nitrogen heterocycles without generating toxic dioxins.
Workflow Visualization
Below is the logical workflow for the segregation and disposal of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine waste.
Chemical Waste Segregation and Disposal Workflow for Nitrogen Heterocycles.
References
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Laboratories - Occupational Safety and Health Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Chemical and Laboratory Safety Source: American Chemical Society (ACS) URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
